2,4-Dichlorofuro[2,3-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorofuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMENBSHWUDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659987 | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-84-3 | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichlorofuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dichlorofuro[2,3-d]pyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The furo[2,3-d]pyrimidine scaffold is of particular interest as a bioisostere of purine, and its derivatives have been explored as inhibitors of various kinases and other biological targets. This document outlines a probable synthetic pathway, detailed experimental protocols based on analogous reactions, and the expected characterization data for the title compound.
Synthesis Pathway
The synthesis of this compound is most effectively approached as a two-step process. The first step involves the construction of the furo[2,3-d]pyrimidine core to form furo[2,3-d]pyrimidine-2,4(1H,3H)-dione. The subsequent step is the chlorination of this dione precursor to yield the target compound.
Spectroscopic and Synthetic Overview of 2,4-Dichlorofuro[2,3-D]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. As a key intermediate, 2,4-Dichlorofuro[2,3-D]pyrimidine represents a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides a summary of its spectroscopic characteristics, a plausible synthetic methodology, and a general workflow for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational modeling and comparison with analogous structures.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| H5 | ~ 7.0 - 7.5 | Doublet |
| H6 | ~ 6.5 - 7.0 | Doublet |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C2 | ~ 155 - 160 |
| C4 | ~ 160 - 165 |
| C4a | ~ 115 - 120 |
| C5 | ~ 145 - 150 |
| C6 | ~ 105 - 110 |
| C7a | ~ 150 - 155 |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=N | 1620 - 1550 | Medium to Strong |
| C=C | 1500 - 1400 | Medium to Strong |
| C-O-C | 1250 - 1050 | Strong |
| C-Cl | 800 - 600 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Note |
| [M]⁺ | 204/206/208 | Molecular ion peak with isotopic pattern for two chlorine atoms. |
| [M-Cl]⁺ | 169/171 | Fragment corresponding to the loss of a chlorine atom. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general methodology can be inferred from the synthesis of related furo[2,3-d]pyrimidine derivatives. A common route involves the construction of the fused ring system from a suitably substituted pyrimidine precursor.
General Synthetic Protocol for Furo[2,3-d]pyrimidines:
-
Starting Material: A typical starting material would be a 2,4-dihydroxy-5-substituted pyrimidine.
-
Chlorination: The hydroxyl groups on the pyrimidine ring are converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction is typically carried out at elevated temperatures.
-
Cyclization: The furo[2,3-d]pyrimidine ring system is then formed through a cyclization reaction. This often involves the reaction of a 5-substituted pyrimidine with a reagent that provides the necessary atoms for the furan ring. For instance, a 5-(2-hydroxyethyl)pyrimidine derivative could undergo intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, the crude product is isolated by quenching the reaction mixture, followed by extraction and purification using techniques such as column chromatography or recrystallization.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared against the expected data.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound serves as a valuable scaffold for the development of novel compounds with potential applications in drug discovery. While experimental spectroscopic data is not widely available, predictive methods provide a useful guide for its characterization. The synthetic and characterization workflows outlined in this guide offer a foundational understanding for researchers and scientists working with this and related heterocyclic systems. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
The Ascendance of 2,4-Dichlorofuro[2,3-d]pyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry
A comprehensive analysis of the 2,4-dichlorofuro[2,3-d]pyrimidine core, detailing its synthetic routes, functionalization, and profound impact on the development of targeted therapeutics, particularly in oncology.
The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The 2,4-dichloro-substituted variant, in particular, serves as a highly versatile starting material for the synthesis of potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. This technical guide provides an in-depth exploration of the this compound core, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing the intricate signaling pathways and experimental workflows.
The Strategic Advantage of the Furo[2,3-d]pyrimidine Core
The furo[2,3-d]pyrimidine nucleus is structurally analogous to the adenine base of ATP, enabling compounds derived from this scaffold to act as competitive inhibitors at the ATP-binding sites of protein kinases. This inherent characteristic has been exploited to develop a multitude of kinase inhibitors targeting key players in oncogenic signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The dichloro-functionality at the 2 and 4 positions of the pyrimidine ring offers reactive sites for nucleophilic substitution, allowing for the systematic and diverse functionalization of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Analysis of Furo[2,3-d]pyrimidine Derivatives
The following tables summarize the biological activity of various furo[2,3-d]pyrimidine derivatives, providing a comparative analysis of their inhibitory potency against different kinases and cancer cell lines.
Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against PI3K/Akt Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 | [1] |
| PI3Kβ | 0.071 ± 0.003 | [1] | |
| AKT | 0.411 ± 0.02 | [1] | |
| Compound V | AKT-1 | 24 | [2] |
Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | TGI (µM) | Reference |
| 10b | Breast Cancer (HS 578T) | 1.51 | 4.96 | [1] |
| VIa | NCI 59 Cell Line Panel (Mean) | 2.41 | - | [2] |
| VIb | NCI 59 Cell Line Panel (Mean) | 1.23 | - | [2] |
| 5d | Breast Cancer (MCF-7, resistant) | 1.20 ± 0.21 (Cytotoxicity) | - | [3] |
| 5e | Breast Cancer (MCF-7, resistant) | 1.90 ± 0.32 (Cytotoxicity) | - | [3] |
| 4a | Liver Cancer (HepG2) | 0.70 (IC50) | - | [4] |
Table 3: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 3f | EGFR | 121 ± 4 | [5] |
| 8b | VEGFR-2 | 38.72 ± 1.7 | [6] |
| 10c | VEGFR-2 | 41.40 ± 1.8 | [6] |
| 46 | FLT3-ITD | 38 | [7] |
| 49 | FLT3-ITD | 174 (in cells) | [7] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of the furo[2,3-d]pyrimidine core and its derivatives, as well as for the biological evaluation of their activity.
Synthesis of the Furo[2,3-d]pyrimidine Core
A common synthetic route to the furo[2,3-d]pyrimidine scaffold involves the condensation of a functionalized furan ring with a pyrimidine precursor. For instance, the synthesis of certain furo[2,3-d]pyrimidinone derivatives can be achieved through the thermal cyclocondensation of an appropriate aminofuran derivative with formic acid and acetic anhydride.[8] Subsequent chlorination, often using phosphorus oxychloride (POCl₃), yields the versatile this compound intermediate.[7]
General Procedure for Chlorination:
-
To a solution of the furo[2,3-d]pyrimidine-2,4-dione precursor, add an excess of phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated under reflux for a specified period (e.g., 6 hours at 110°C).[9]
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford the this compound product.
Synthesis of Functionalized Furo[2,3-d]pyrimidine Derivatives
The dichloro-scaffold serves as a key intermediate for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains at the 2 and 4 positions.
General Procedure for Nucleophilic Aromatic Substitution:
-
To a solution of this compound in a suitable solvent (e.g., ethanol/water mixture), add a nucleophile (e.g., a substituted amine or thiol).[7][9]
-
A base, such as potassium carbonate (K₂CO₃), is often added to facilitate the reaction.[9]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile.[9]
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay:
The ability of the synthesized compounds to inhibit specific kinases is typically evaluated using in vitro enzymatic assays.
-
The kinase enzyme, its substrate (often a peptide), and ATP are incubated in a suitable buffer.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, often using methods like radioactivity (with ³²P-ATP), fluorescence, or luminescence.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[1][5]
Cell Proliferation Assay (MTT Assay):
The antiproliferative activity of the compounds against cancer cell lines is commonly determined using the MTT assay.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The GI₅₀ (concentration for 50% growth inhibition) values are calculated from the dose-response curves.[1]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by furo[2,3-d]pyrimidine derivatives and a typical experimental workflow.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The this compound scaffold stands as a testament to the power of rational drug design in medicinal chemistry. Its synthetic tractability and inherent ability to interact with the ATP-binding sites of kinases have cemented its role as a cornerstone for the development of novel targeted therapies. The quantitative data and experimental protocols presented herein provide a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this remarkable scaffold for the treatment of cancer and other diseases driven by aberrant kinase activity. The ongoing research into furo[2,3-d]pyrimidine derivatives promises to yield even more potent and selective drug candidates in the future.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imtm.cz [imtm.cz]
- 8. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 2,4-Dichlorofuro[2,3-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichlorofuro[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds, particularly in the realm of kinase inhibitors. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its application in the development of phosphoinositide 3-kinase (PI3K) inhibitors.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a fused furan and pyrimidine ring system. The presence of two reactive chlorine atoms makes it a versatile building block in medicinal chemistry.
IUPAC Name: this compound CAS Number: 1000577-84-3[1]
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O | PubChem |
| Molecular Weight | 189.00 g/mol | PubChem |
| Appearance | Off-white to light yellow solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in methanol, chloroform (predicted) | --- |
Synthesis of this compound
The synthesis of this compound is a critical process for its utilization in further chemical transformations. While a specific, detailed experimental protocol for this exact compound is not widely published, a general and analogous procedure involves the chlorination of the corresponding dihydroxy precursor, furo[2,3-d]pyrimidine-2,4-diol.
Experimental Protocol: Chlorination of Furo[2,3-d]pyrimidine-2,4-diol
This protocol is based on analogous procedures for similar heterocyclic systems and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Furo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, add furo[2,3-d]pyrimidine-2,4-diol and toluene.
-
Under stirring, slowly add phosphorus oxychloride to the suspension.
-
Heat the reaction mixture to 70°C.
-
Add N,N-diisopropylethylamine dropwise over a period of 2.5 hours, carefully controlling the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at 70°C and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth.
-
Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product may be further purified by column chromatography or recrystallization as needed.
Application in Drug Discovery: A Precursor for PI3K Inhibitors
This compound is a valuable intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.
The two chlorine atoms on the pyrimidine ring of this compound offer regioselective reactivity, allowing for sequential nucleophilic substitution reactions. This enables the construction of more complex molecules with desired pharmacological properties.
General Synthetic Workflow for PI3K Inhibitors
The general strategy for utilizing this compound in the synthesis of PI3K inhibitors involves the stepwise displacement of the two chlorine atoms with different nucleophiles. This allows for the introduction of various functional groups that can interact with the active site of the PI3K enzyme.
References
The Ascendant Therapeutic Potential of 2,4-Dichlorofuro[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The 2,4-dichloro-substituted variant, in particular, serves as a versatile intermediate for the synthesis of a multitude of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 2,4-dichlorofuro[2,3-d]pyrimidine derivatives, with a primary focus on their anticancer and antiviral properties. Detailed experimental methodologies and signaling pathway visualizations are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibitory Activity
Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant number of furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Certain furo[2,3-d]pyrimidine derivatives have been shown to dually inhibit PI3K and Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a pivotal role in cancer cell migration, invasion, and proliferation. Furo[2,3-d]pyrimidine-based compounds have been identified as inhibitors of Src kinase, suggesting their potential in targeting metastatic cancers.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative furo[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Activity (µM) | Reference |
| 3f | T-47D (Breast) | GI50 | Not specified | [1] |
| T-47D (Breast) | TGI | Not specified | [1] | |
| T-47D (Breast) | LC50 | Not specified | [1] | |
| Compound 10b | HS 578T (Breast) | GI50 | 1.51 | [2] |
| HS 578T (Breast) | TGI | 4.96 | [2] | |
| NCI 59-cell panel | Mean GI50 | 2.41 (VIa), 1.23 (VIb) | [2] | |
| MCF-7 (Breast) | Cytotoxicity | 1.20 ± 0.21 (VIa), 1.90 ± 0.32 (VIb) | [2] | |
| Compound 8f | HT-1080 (Fibrosarcoma) | IC50 | 13.89 - 19.43 | [3] |
| A549 (Lung) | IC50 | 13.89 - 19.43 | [3] | |
| MCF-7 (Breast) | IC50 | 13.89 - 19.43 | [3] | |
| MDA-MB-231 (Breast) | IC50 | 13.89 - 19.43 | [3] |
Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 3f | EGFR | Not specified | 0.121 ± 0.004 | [1] |
| Compound 10b | PI3Kα | Enzymatic | 0.175 ± 0.007 | [2] |
| PI3Kβ | Enzymatic | 0.071 ± 0.003 | [2] | |
| AKT | Enzymatic | 0.411 ± 0.02 | [2] | |
| Compound V | AKT-1 | Kinase inhibitor assay | 24 | [2] |
Antiviral Activity: A Frontier of Exploration
While the anticancer properties of furo[2,3-d]pyrimidine derivatives are well-documented, their potential as antiviral agents is an emerging area of research. Studies have indicated activity against a variety of viruses, with the most notable being the Varicella-Zoster Virus (VZV).
Activity Against Varicella-Zoster Virus (VZV)
Certain bicyclic furo[2,3-d]pyrimidine nucleoside analogues have demonstrated highly potent and selective inhibition of VZV replication.[4] These compounds were found to be active against both laboratory strains and clinical isolates of VZV at subnanomolar concentrations, with a high selectivity index.[4] Their mechanism of action is dependent on phosphorylation by the VZV-encoded thymidine kinase.[4]
Activity Against Human Immunodeficiency Virus (HIV)
While direct evidence for the anti-HIV activity of this compound derivatives is limited, related dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds have shown efficacy against wild-type and a range of resistant HIV-1 strains.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of representative furo[2,3-d]pyrimidine and related derivatives.
Table 3: In Vitro Antiviral Activity of Furo[2,3-d]pyrimidine and Related Derivatives
| Compound ID | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Cf 1742 | VZV (Wild-type clinical isolates) | Not specified | Plaque Reduction | 0.00083 ± 0.00058 | [5] |
| Cf 1743 | VZV (Wild-type clinical isolates) | Not specified | Plaque Reduction | 0.00043 ± 0.00039 | [5] |
| Compound 9a-c | VZV (Wild and mutant strains) | Not specified | Not specified | Low micromolar | [1] |
| Compound 14b | HIV-1 (Resistant strains) | Not specified | Not specified | 0.00579 - 0.0283 | |
| Compound 16c | HIV-1 (Resistant strains) | Not specified | Not specified | 0.00285 - 0.0180 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound
A common synthetic route to the this compound core involves the cyclization of a suitable aminofuran precursor with a pyrimidine building block, followed by chlorination.
In Vitro Kinase Inhibition Assay (EGFR)
This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol:
-
Add recombinant EGFR enzyme to a microplate well containing the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After incubation, terminate the reaction and quantify the amount of phosphorylated substrate.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
The GI50 or IC50 value, the concentration that inhibits 50% of cell growth or viability, is determined.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cancer cells with the test compound for a specific duration.
-
Harvest the cells and fix them, typically with cold ethanol.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show the percentage of cells in each phase of the cell cycle, revealing any cell cycle arrest induced by the compound.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Treat cells with the test compound.
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant.
Plaque Reduction Assay for Influenza Virus
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Protocol:
-
Grow a confluent monolayer of susceptible host cells (e.g., MDCK cells) in a multi-well plate.
-
Infect the cells with a known amount of influenza virus in the presence of varying concentrations of the test compound.
-
After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
After incubation, the cells are fixed and stained to visualize the plaques (areas of cell death caused by the virus).
-
The number of plaques is counted, and the EC50 (the concentration that reduces the plaque number by 50%) is calculated.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Protocol:
-
The assay is typically performed in a cell-free system using recombinant HIV-1 RT.
-
The enzyme is incubated with a template-primer (e.g., poly(A)/oligo(dT)) and a mixture of deoxynucleotide triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a fluorescent tag).
-
The test compound is added at various concentrations.
-
The amount of newly synthesized DNA is quantified to determine the extent of RT inhibition and to calculate the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.
EGFR Signaling Pathway
PI3K/Akt Signaling Pathway
Src Kinase Signaling Pathway
Conclusion
This compound derivatives represent a highly promising class of compounds with significant potential in the development of novel anticancer and antiviral therapies. Their ability to be readily functionalized allows for the generation of diverse libraries of compounds for screening and optimization. The potent inhibition of key oncogenic kinases such as EGFR, PI3K/Akt, and Src underscores their value in oncology. Furthermore, the emerging evidence of their antiviral activity, particularly against VZV, opens new avenues for therapeutic applications. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these versatile molecules into clinically effective drugs. Further exploration of their antiviral spectrum and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 3. Highly potent and selective inhibition of varicella-zoster virus replication by bicyclic furo[2,3-d]pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Furopyrimidines: Methodologies, Data, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of furopyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details key synthetic strategies, presents quantitative data in a clear, tabular format, and provides explicit experimental protocols for the synthesis of representative furopyrimidine derivatives. Furthermore, it visualizes the interaction of these compounds with critical cellular signaling pathways, offering insights into their therapeutic potential.
Core Synthetic Strategies for the Furopyrimidine Scaffold
The synthesis of the furopyrimidine core can be broadly categorized into two main strategies:
-
Strategy A: Construction of the Pyrimidine Ring onto a Furan Precursor. This is a widely employed approach that typically starts with a substituted 2-aminofuran derivative. The pyrimidine ring is then annulated onto the furan core through cyclocondensation reactions with various one-carbon reagents.
-
Strategy B: Formation of the Furan Ring from a Pyrimidine Precursor. This strategy involves the modification of a pre-existing pyrimidine ring to construct the fused furan ring. This can be achieved through various cyclization reactions involving suitably functionalized pyrimidine derivatives.
This guide will focus on providing detailed examples and protocols primarily based on Strategy A, which is extensively documented in the literature for the synthesis of biologically active furopyrimidines.
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data from key synthetic methodologies and the biological evaluation of selected furopyrimidine derivatives.
Table 1: Summary of Yields for Furo[2,3-d]pyrimidine Synthesis
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Formamide | 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine | Reflux | Not specified | [1] |
| 2-Amino-4,5-dimethylfuran-3-carbonitrile | Formamide | 4-Amino-5,6-dimethylfuro[2,3-d]pyrimidine | Reflux | Not specified | [1] |
| Ethyl 2-amino-5-methylfuran-3-carboxylate | Formamide | 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one | Reflux | Not specified | [1] |
| 4-Acetyl-2-amino-5-methylfuran-3-carbonitrile | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N'-(3-cyano-5-methyl-4-phenylfuran-2-yl)-N,N-dimethylformimidamide | Toluene, reflux, 3h | Not specified | [2] |
Table 2: Biological Activity of Furopyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Furo[2,3-d]pyrimidine derivative 10b | PI3Kα | 175 ± 7 | - | [2][3] |
| PI3Kβ | 71 ± 3 | - | [2][3] | |
| AKT | 411 ± 20 | - | [2][3] | |
| Furo[2,3-d]pyrimidine derivative 4c | VEGFR-2 | 57.1 | - | [4][5] |
| Furo[2,3-d]pyrimidine derivative 7b | VEGFR-2 | 42.5 | HT-29 | [4][5] |
| Furo[2,3-d]pyrimidine derivative 7c | VEGFR-2 | 52.5 | - | [4][5] |
| Furo[2,3-d]pyrimidine derivative 15b | VEGFR-2 | 946 | HUVEC | [6] |
| Thieno[2,3-d]pyrimidine derivative 21b | VEGFR-2 | 33.4 | - | [6] |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 | - | [6] |
| Furo[3,2-e][2][4][7]triazolo[1,5-c]pyrimidine 8b | VEGFR-2 | 38.72 ± 1.7 | HUVEC | [8] |
| Furo[2,3-d]pyrimidine derivative 10c | VEGFR-2 | 41.40 ± 1.8 | HUVEC | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of furopyrimidine derivatives.
General Synthesis of 4-Aminofuro[2,3-d]pyrimidines from 2-Amino-3-cyanofurans
This protocol describes a common method for the construction of the pyrimidine ring onto a 2-amino-3-cyanofuran scaffold using formamide.[1]
Procedure:
-
A mixture of the respective 2-amino-4,5-disubstituted-furan-3-carbonitrile (1.0 eq.) and formamide (10-15 eq.) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or water), and dried to afford the crude product.
-
Recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) is performed to yield the purified 4-aminofuro[2,3-d]pyrimidine derivative.
Synthesis of Furo[2,3-d]pyrimidine-based PI3K/AKT Dual Inhibitors
The following is a representative protocol for the synthesis of a furo[2,3-d]pyrimidine derivative, which has shown activity as a PI3K/AKT dual inhibitor.[2]
Step 1: Synthesis of 5-acetyl-6-methyl-3H-furo[2,3-d]pyrimidin-4-one (Compound 2)
-
A mixture of 4-acetyl-2-amino-5-methylfuran-3-carbonitrile (1.0 eq.) and formamide (10 eq.) is heated at reflux for 18 hours at 90°C.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried to give the title compound.
Step 2: Synthesis of Methyl 2-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazine-1-carbodithioate (Compound 3)
-
To a solution of compound 2 (1.0 eq.) in absolute ethanol, concentrated hydrochloric acid (2.2 eq.) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of potassium hydroxide (1.0 eq.) in absolute ethanol is then added, followed by the addition of carbon disulfide (1.2 eq.).
-
The reaction mixture is stirred for 12 hours.
-
Dimethyl sulfate (1.2 eq.) is added, and stirring is continued for another 4 hours.
-
The solvent is evaporated under reduced pressure, and the residue is washed with water and recrystallized from ethanol.
Synthesis of Furo[2,3-d]pyrimidine-based VEGFR-2 Inhibitors
This protocol outlines the synthesis of furo[2,3-d]pyrimidine derivatives evaluated as VEGFR-2 inhibitors.[4]
Step 1: Synthesis of 2-Amino-4,5-diphenylfuran-3-carbonitrile (Compound 2)
-
To a solution of benzoin (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, piperidine (catalytic amount) is added.
-
The mixture is heated at reflux for 4 hours.
-
The solvent is evaporated, and the residue is triturated with petroleum ether.
-
The solid product is collected by filtration and recrystallized from ethanol.
Step 2: Synthesis of Ethyl N-(3-cyano-4,5-diphenylfuran-2-yl)formimidate (Compound 5)
-
A mixture of compound 2 (1.0 eq.), triethyl orthoformate (5.0 eq.), and acetic anhydride (5.0 eq.) is heated at reflux for 6 hours.
-
The excess reagents are removed under reduced pressure to give the crude product, which is used in the next step without further purification.
Step 3: General procedure for the synthesis of N-substituted-4,5-diphenylfuro[2,3-d]pyrimidin-4-amines (e.g., Compound 7b)
-
To a solution of compound 5 (1.0 eq.) in ethanol, the appropriate amine (e.g., 4-fluoroaniline for compound 7b, 1.2 eq.) is added.
-
The reaction mixture is heated at reflux for 8 hours.
-
After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the final product.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by furopyrimidine derivatives and a general experimental workflow.
Caption: PI3K/AKT Signaling Pathway and Inhibition by Furopyrimidines.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Furopyrimidines.
Caption: General Experimental Workflow for Furopyrimidine Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 2,4-Dichlorofuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorofuro[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. While a detailed historical account of its initial discovery remains elusive in the broader scientific literature, its importance has grown in recent years as a key intermediate in the preparation of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the biological relevance of the furo[2,3-d]pyrimidine core, with a focus on this compound.
Introduction: A Scaffold of Therapeutic Potential
The furo[2,3-d]pyrimidine nucleus is a purine isostere, and its derivatives have been investigated for a range of biological activities, including antiviral and anticancer properties. The introduction of chloro-substituents at the 2- and 4-positions of the pyrimidine ring provides reactive sites for nucleophilic substitution, making this compound a valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
The analogous pyrrolo[2,3-d]pyrimidine core has gained prominence with the development of drugs like tofacitinib, a Janus kinase (JAK) inhibitor. This has spurred further interest in related heterocyclic systems like furo[2,3-d]pyrimidines as potential scaffolds for new therapeutic agents.
Synthesis of this compound
Several synthetic routes to substituted furo[2,3-d]pyrimidines have been reported. For the 2,4-dichloro derivative, a common strategy involves the construction of the furo[2,3-d]pyrimidine-2,4-dione precursor followed by a chlorination step.
Representative Synthetic Pathway
A prevalent method for the synthesis of the related 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be adapted for the furo[2,3-d]pyrimidine system, starts from 6-aminouracil. This is followed by a reaction with chloroacetaldehyde to form the fused furan ring, and subsequent chlorination.
Caption: A generalized synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its precursors. These are based on published methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate)
-
Reaction Setup: To a stirred solution of 6-aminouracil in an appropriate solvent (e.g., water or a mixture of water and an organic solvent), add chloroacetaldehyde.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with water and a suitable organic solvent (e.g., ethanol) and then dried under vacuum to yield the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione intermediate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: A mixture of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione intermediate and a chlorinating agent, such as phosphorus oxychloride (POCl₃), is prepared. A catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine) may be added.
-
Reaction Conditions: The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched with ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical and representative spectroscopic data for this compound and its close analogs.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂O | [1] |
| Molecular Weight | 189.00 g/mol | [2] |
| CAS Number | 1000577-84-3 | [3] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Not consistently reported | - |
Table 2: Representative Spectroscopic Data (from analogous structures)
| Technique | Data |
| ¹H NMR | Signals corresponding to the protons on the furan ring are expected in the aromatic region. |
| ¹³C NMR | Resonances for the carbon atoms of the fused heterocyclic system are expected. The carbons attached to chlorine atoms will show characteristic chemical shifts. |
| IR (cm⁻¹) | Characteristic peaks for C=N, C-Cl, and C-O-C stretching vibrations are anticipated. |
| Mass Spec (m/z) | The molecular ion peak corresponding to the exact mass of the molecule is expected, along with a characteristic isotopic pattern due to the two chlorine atoms. |
Note: Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. The information in Table 2 is based on general principles and data for structurally related compounds.
Biological Relevance and Signaling Pathways
The furo[2,3-d]pyrimidine scaffold is a key pharmacophore in the design of kinase inhibitors. The closely related pyrrolo[2,3-d]pyrimidine core is found in tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[4][5][6][7]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[8][9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
By inhibiting JAKs, compounds like tofacitinib prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][10] This blocks their translocation to the nucleus and subsequent gene transcription, thereby downregulating the inflammatory response.[8][11] The development of derivatives from the this compound scaffold often targets similar kinase-driven signaling pathways.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its utility as a key intermediate in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. While the historical details of its first synthesis are not widely documented, its contemporary role is well-established. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related furo[2,3-d]pyrimidine derivatives. Furthermore, the exploration of new biological targets for compounds derived from this scaffold will continue to be an active area of investigation, with the potential to yield new treatments for a variety of diseases. The structural rigidity and the potential for diverse functionalization make the furo[2,3-d]pyrimidine core a promising platform for the design of next-generation targeted therapies.
References
- 1. This compound | C6H2Cl2N2O | CID 44630668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorofuro[3,2-D]pyrimidine | C6H2Cl2N2O | CID 45789968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1000577-84-3 [chemicalbook.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
Structural Analogs of 2,4-Dichlorofuro[2,3-d]pyrimidine: A Technical Guide to Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-d]pyrimidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. While information on 2,4-dichlorofuro[2,3-d]pyrimidine itself is limited, its structural analogs, particularly the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores, have been extensively investigated as potent biological agents. These analogs are recognized as "hinge-binding motifs" and have shown considerable promise as kinase inhibitors, leading to the development of novel anticancer and anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and key experimental protocols for structural analogs of this compound, with a focus on their development as anticancer agents.
Introduction
Fused pyrimidine systems are a cornerstone in the development of therapeutic agents due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a prominent scaffold in many ATP-competitive kinase inhibitors.[1] This structural mimicry enables these compounds to effectively compete with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways implicated in diseases such as cancer.[2]
Similarly, the thieno[2,3-d]pyrimidine core has been explored for its therapeutic potential, with derivatives exhibiting significant anticancer properties.[3] This guide will detail the synthetic routes to these key analogs, summarize their biological activities with a focus on quantitative data, provide detailed experimental protocols for their synthesis and evaluation, and illustrate relevant biological pathways and experimental workflows.
Synthetic Methodologies
The synthesis of pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions, starting from readily available precursors.
Synthesis of Pyrrolo[2,3-d]pyrimidine Analogs
A common strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the construction of the pyrrole ring onto a pre-existing pyrimidine structure. One-pot, three-component reactions are favored for their efficiency and atom economy.[4]
dot
Caption: One-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[4]
Synthesis of Thieno[2,3-d]pyrimidine Analogs
The synthesis of thieno[2,3-d]pyrimidines can be achieved by constructing the thiophene ring onto a pyrimidine precursor or by building the pyrimidine ring onto a thiophene starting material. A common method involves the reaction of a substituted 2-aminothiophene-3-carboxylate with a suitable cyclizing agent.
dot
Caption: Synthesis of thieno[2,3-d]pyrimidine derivatives.[2]
Biological Activities and Structure-Activity Relationships
Structural analogs of this compound, particularly the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, have demonstrated a wide range of biological activities, with anticancer and kinase inhibition being the most prominent.
Anticancer Activity
Many pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The Sulforhodamine B (SRB) assay is a commonly used method to assess cytotoxicity.[3]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 (Breast) | 22.12 - 37.78 | [2][3] |
| Pyrrolo[2,3-d]pyrimidine-imines | HT-29 (Colon) | 4.01 - 4.55 | [3] |
| Thieno[2,3-d][5][6][7]triazolo[1,5-a]pyrimidines | MCF-7 (Breast) | 14.5 - 19.4 | [1] |
Kinase Inhibition
The structural resemblance of these analogs to ATP makes them potent inhibitors of various kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR (T790M) | 0.21 | [8] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Wild-type EGFR | 22 | [8] |
dot
Caption: EGFR signaling pathway and inhibition by pyrrolo[2,3-d]pyrimidines.
Detailed Experimental Protocols
General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[4]
Materials:
-
Arylglyoxals
-
6-Amino-1,3-dimethyluracil
-
Barbituric acid derivatives
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol
Procedure:
-
To a solution of arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and a barbituric acid derivative (1.0 mmol) in ethanol (10 mL), add TBAB (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at 50 °C for the time specified by TLC monitoring (typically 60-80 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay
This protocol details a method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[3][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
RPMI-1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for an additional 48 hours.
-
Cell Fixation: Terminate the assay by adding 50 µL of cold 50% (w/v) TCA to each well and incubate at 4 °C for 60 minutes.
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.
-
Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
EGFR Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory effect of compounds on EGFR kinase activity.[10]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds in DMSO
-
Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)
-
Low-volume 384-well plates
Procedure:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution and incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio and normalize the data to determine the IC50 value.
Conclusion
The structural analogs of this compound, namely the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds, represent a rich source of biologically active compounds with significant therapeutic potential. Their ability to act as kinase inhibitors has positioned them as promising candidates for the development of targeted anticancer therapies. The synthetic and analytical protocols detailed in this guide provide a framework for researchers in the field of drug discovery to design, synthesize, and evaluate novel derivatives with improved potency and selectivity. Further exploration of these scaffolds is warranted to unlock their full therapeutic potential.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. mdpi.com [mdpi.com]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility and Stability of 2,4-Dichlorofuro[2,3-D]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,4-Dichlorofuro[2,3-D]pyrimidine (CAS RN: 1000577-84-3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data on structurally related compounds and outlines detailed experimental protocols for determining its physicochemical properties.
Introduction
This compound is a heterocyclic compound featuring a fused furan and pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of advanced pharmaceutical agents. Notably, it is a precursor for the preparation of phosphoinositide 3-kinase (PI3K) inhibitors, a class of drugs under extensive investigation for cancer therapy.[1][2] The biological activity of furo[2,3-d]pyrimidine derivatives is often linked to their ability to modulate cellular signaling pathways, such as the PI3K/AKT pathway.
Understanding the solubility and stability of this compound is critical for its effective use in both research and drug development. These properties influence its handling, formulation, and biological availability.
Physicochemical Properties
While specific, experimentally determined data for this compound is scarce, some basic properties can be found from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1000577-84-3 | [1][3] |
| Molecular Formula | C₆H₂Cl₂N₂O | [3][4] |
| Molecular Weight | 189.00 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [5] |
Solubility Profile
General Observations for Furo[2,3-b]pyridine and Dichloropyrimidine Derivatives:
-
Aqueous Solubility: Generally low. The planar, rigid heterocyclic structure can lead to high crystal lattice energy, making it difficult for water to solvate the molecule effectively.[6]
-
Organic Solvents: Expected to be more soluble in common organic solvents. For the related compound 2,4-Dichloropyrimidine, solubility is noted in ethanol, ether, and chloroform.[5] For troubleshooting low solubility of similar fused heterocyclic compounds, solvents like DMSO, and mixtures such as chloroform and methanol, are often employed.[6]
Recommended Storage: Chemical suppliers recommend storing this compound in an inert atmosphere and in a freezer at temperatures under -20°C, suggesting potential instability at room temperature over long periods.[3]
Stability Profile
Detailed stability studies for this compound are not widely published. However, insights can be drawn from the behavior of related dichloropyrimidine compounds.
Inferred Stability Characteristics:
-
Thermal Stability: The solid form is likely to have good thermal stability under standard conditions, a common characteristic of crystalline organic compounds with relatively high melting points.
-
pH Stability: The presence of chloro-substituents on the pyrimidine ring suggests a susceptibility to hydrolysis, which can be pH-dependent. For related aminodichloropyrimidines, stability is observed in dilute acids, while they are unstable in strongly alkaline solutions.[7] It is plausible that this compound could undergo hydrolysis of the chlorine atoms, particularly under basic conditions.
-
Photostability: Recommendations for storage in a dark place suggest potential sensitivity to light.[8]
Experimental Protocols
For researchers wishing to determine the precise solubility and stability of this compound, the following established methodologies are recommended.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer at various pH values, ethanol, DMSO)
-
Sealed vials
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The presence of undissolved solid should be maintained to ensure saturation.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle for several hours.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample should be filtered (using a filter compatible with the solvent) or centrifuged.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a specified period.
-
At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the extent of degradation and identify any degradation products.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature or slightly elevated temperature, protected from light.
-
Analyze samples at different time intervals by HPLC to assess degradation.
-
-
Thermal Stability (Solid State):
-
Place a sample of the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C, 100°C).
-
Analyze the sample at various time points to check for degradation.
-
-
Photostability:
-
Expose a solution and a solid sample of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC to evaluate the impact of light.
-
Biological Context: PI3K/AKT Signaling Pathway
As this compound is a precursor to PI3K inhibitors, understanding the PI3K/AKT signaling pathway is crucial for contextualizing its application. This pathway is a key regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is frequently implicated in cancer.
Caption: PI3K/AKT Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for characterizing a novel compound like this compound.
Caption: Workflow for Solubility and Stability Analysis.
References
- 1. This compound | 1000577-84-3 [chemicalbook.com]
- 2. This compound CAS#: 1000577-84-3 [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. This compound | C6H2Cl2N2O | CID 44630668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichlorofuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds, including kinase inhibitors and antifolates.[1][2][3][4][5][6][7][8][9] The 2,4-dichloro-substituted variant serves as a versatile intermediate, allowing for sequential and regioselective introduction of nucleophiles to build molecular diversity. This document provides a detailed protocol for performing nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dichlorofuro[2,3-d]pyrimidine.
Regioselectivity of Substitution
In nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[10][11][12][13] This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate formed during C4 attack. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring.[10][11][12] For instance, the introduction of an electron-donating group at the C6 position can alter the electronic distribution and favor substitution at the C2 position.[10][12] While the furo[2,3-d]pyrimidine system is a fused ring system, the general principles of pyrimidine reactivity are expected to apply.
Data Presentation: Nucleophilic Substitution on Chloro-furo[2,3-d]pyrimidines
The following table summarizes representative examples of nucleophilic substitution reactions on chloro-substituted furo[2,3-d]pyrimidine systems, highlighting the reaction conditions and yields.
| Substrate | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Benzylamine | - | - | - | - | 4-Benzylamino-2-chloropyrido[3,2-d]pyrimidine | - | [14] |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Sodium Azide | - | - | - | 72 | 4-Azido-2-chloropyrido[3,2-d]pyrimidine | - | [14] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | - | - | - | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | - | [15] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | - | - | - | - | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | - | [15] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | - | - | - | - | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate | - | [15] |
Note: Direct examples with this compound were not prevalent in the searched literature; however, the related structures above provide a strong indication of expected reactivity and conditions.
Experimental Protocols
This section provides a detailed, generalized protocol for the regioselective monosubstitution of an amine nucleophile onto this compound at the C4 position.
Materials and Equipment
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware and workup solutions (e.g., water, brine, organic solvents for extraction)
-
Rotary evaporator
Procedure: Synthesis of 4-Amino-2-chloro-furo[2,3-d]pyrimidine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF or DCM). Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Base Addition: Add the base (e.g., TEA or DIPEA, 1.5-2.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.
-
Reaction Monitoring: Monitor the consumption of the starting material. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
If DMF was used as the solvent, pour the reaction mixture into ice water and stir until a precipitate forms. Collect the solid by filtration.
-
If DCM or another non-miscible solvent was used, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-2-chloro-furo[2,3-d]pyrimidine derivative.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Regioselectivity of nucleophilic substitution on this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-Dichlorofuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting a range of therapeutic properties. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the furo[2,3-d]pyrimidine nucleus. This document provides detailed application notes and protocols for the use of 2,4-dichlorofuro[2,3-d]pyrimidine in Suzuki coupling reactions, with a focus on achieving regioselective substitution.
While direct literature precedents for Suzuki coupling on this compound are limited, extensive research on analogous 2,4-dichloropyrimidines and related fused systems provides a strong basis for the development of effective protocols. The inherent reactivity differences between the C2 and C4 positions of the pyrimidine ring, influenced by the adjacent nitrogen atoms, typically lead to preferential substitution at the C4-position. This regioselectivity allows for the sequential functionalization of the furo[2,3-d]pyrimidine core, opening avenues for the synthesis of diverse compound libraries.
Regioselectivity in Suzuki Coupling
In the Suzuki coupling of 2,4-dihalopyrimidines and their fused analogues, the reaction predominantly occurs at the C4 position. This selectivity is attributed to the higher reactivity of the C4-chloro substituent towards oxidative addition to the palladium(0) catalyst. This preferential reactivity enables the synthesis of 4-aryl-2-chloro-furo[2,3-d]pyrimidines, which can serve as versatile intermediates for further diversification at the C2 position through subsequent coupling reactions or nucleophilic aromatic substitution.
Data Presentation: Optimized Reaction Conditions for Analogous Systems
The following tables summarize typical reaction conditions and yields for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine and its pyrrolo-analogue, which are expected to be highly transferable to this compound.
Table 1: Conventional Heating Conditions for C4-Arylation of 2,4-Dichloropyrimidine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | CsF | THF | 65 | 18 | 90 |
Table 2: Microwave-Assisted C4-Arylation of 2,4-Dichloropyrimidine
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 95 |
| 2 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 88 |
| 3 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 91 |
| 4 | 3-Furylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 78 |
Experimental Protocols
Note: The following protocols are adapted from established procedures for structurally similar 2,4-dichloropyrimidines and are expected to be effective for this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for C4-Selective Monosubstitution under Conventional Heating
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), the palladium catalyst, ligand (if necessary), and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-furo[2,3-d]pyrimidine.
Protocol 2: Microwave-Assisted C4-Selective Monosubstitution
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃) (2-3 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane/water, 2:1)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), the palladium catalyst, and the base.
-
Add the solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura coupling reaction is a highly effective method for the C4-selective arylation of the this compound core. By adapting established protocols from analogous heterocyclic systems, researchers can efficiently synthesize a wide array of 4-substituted furo[2,3-d]pyrimidine derivatives. These protocols, particularly the microwave-assisted methods, offer rapid and high-yielding routes to these valuable compounds, which are key intermediates for the development of novel therapeutics. Further exploration and optimization of these reactions will undoubtedly continue to expand the chemical space accessible to drug discovery programs.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,4-Dichlorofuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors utilizing the versatile 2,4-dichlorofuro[2,3-d]pyrimidine scaffold. This class of compounds has demonstrated significant inhibitory activity against various kinases, playing a crucial role in cellular signaling pathways implicated in cancer and other diseases.
Introduction
The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows derivatives to effectively compete with ATP for the binding sites of numerous protein kinases. The 2,4-dichloro-substituted furo[2,3-d]pyrimidine is a key intermediate, offering two reactive sites for sequential nucleophilic substitution, enabling the synthesis of a diverse library of compounds with tunable selectivity and potency. These derivatives have shown promise as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B), which are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized from the furo[2,3-d]pyrimidine scaffold.
Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against Kinase Enzymes
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| EGFR Inhibitors | |||
| Compound 3f | EGFR | 0.121 ± 0.004 | [1] |
| DBPR112 (11) | EGFRwt | 0.015 | [2] |
| DBPR112 (11) | EGFRL858R/T790M | 0.048 | [2] |
| Compound 15 | EGFRwt | 0.393 | [2] |
| Compound 15 | EGFRL858R/T790M | 0.038 | [2] |
| PI3K/Akt Inhibitors | |||
| Compound 10b | PI3Kα | 0.175 ± 0.007 | [3][4] |
| Compound 10b | PI3Kβ | 0.071 ± 0.003 | [3][4] |
| Compound 10b | Akt | 0.411 ± 0.02 | [3][4] |
| Compound V | Akt-1 | 24 | [3] |
| VEGFR-2 Inhibitors | |||
| Compound 8b | VEGFR-2 | 0.0387 ± 0.0017 | [5] |
| Compound 10c | VEGFR-2 | 0.0414 ± 0.0018 | [5] |
| Compound 4c | VEGFR-2 | 0.0571 | [6] |
| Compound 7b | VEGFR-2 | 0.0425 | [6] |
| Compound 7c | VEGFR-2 | 0.0525 | [6] |
Table 2: Anti-proliferative Activity of Furo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Compound 10b | HS 578T | Breast Cancer | 1.51 | [3][4] |
| Compound VIa | NCI 59 Cell Line Panel | Various | 2.41 (mean) | [3] |
| Compound VIb | NCI 59 Cell Line Panel | Various | 1.23 (mean) | [3] |
| Compound 7b | A549 | Lung Cancer | 6.66 | [6] |
| Compound 7b | HT-29 | Colon Cancer | 8.51 | [6] |
| DBPR112 (11) | A431 | Skin Cancer | 1.02 | [2] |
| DBPR112 (11) | H1975 | Lung Cancer | 0.62 | [2] |
| Compound 49 | BaF3 (EGFRL858R/T790M) | Leukemia | 0.026 | [2] |
| Compound 52 | BaF3 (EGFRL858R/T790M) | Leukemia | 0.020 | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Protocol 1: General Synthesis of 2,4-Disubstituted Furo[2,3-d]pyrimidine Derivatives
This protocol describes a representative two-step nucleophilic aromatic substitution (SNAr) reaction on this compound. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.
Step 1: Synthesis of 4-substituted-2-chloro-furo[2,3-d]pyrimidine
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., isopropanol, DMF, or THF) under an inert atmosphere (e.g., nitrogen), add the first nucleophile (e.g., a substituted aniline or amine, 1.0-1.2 eq.).
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature ranging from 60-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).
-
If no precipitate forms, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 4-substituted-2-chloro-furo[2,3-d]pyrimidine intermediate.
Step 2: Synthesis of 2,4-disubstituted-furo[2,3-d]pyrimidine
-
To a solution of the 4-substituted-2-chloro-furo[2,3-d]pyrimidine intermediate (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane or DMF) under an inert atmosphere, add the second nucleophile (e.g., a different substituted amine or aniline, 1.0-1.5 eq.).
-
Add a suitable base if necessary (e.g., potassium carbonate or sodium hydride).
-
Heat the reaction mixture to a higher temperature, typically between 100-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Step 1 (points 5-7).
-
Purify the final product by column chromatography or recrystallization to yield the desired 2,4-disubstituted furo[2,3-d]pyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against a target kinase.
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well white, flat-bottom assay plate. Include a DMSO-only control (vehicle control) and a known potent inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
The this compound scaffold is a valuable starting material for the development of a wide range of kinase inhibitors. The synthetic flexibility of this intermediate allows for the introduction of various substituents at the C2 and C4 positions, enabling the fine-tuning of inhibitory potency and selectivity. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of novel furo[2,3-d]pyrimidine-based kinase inhibitors, which hold significant potential for the development of targeted cancer therapies.
References
- 1. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2,4-Dichlorofuro[2,3-d]pyrimidine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the 2,4-Dichlorofuro[2,3-d]pyrimidine scaffold represents a versatile building block for the synthesis of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the derivatization of this key intermediate, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting furo[2,3-d]pyrimidine derivatives have shown promise as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
The furo[2,3-d]pyrimidine core is a bioisostere of purine, allowing its derivatives to interact with a wide range of biological targets. The chlorine atoms at the C2 and C4 positions of this compound are amenable to sequential and regioselective displacement, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C2 and C4 positions. The regioselectivity of these reactions is influenced by the electronic properties of the incoming nucleophile and the reaction conditions. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.
Protocol 1: Regioselective Mono-amination at the C4-Position
This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or 2-Propanol
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF or 2-propanol under an inert atmosphere, add the amine (1.1 equivalents).
-
Add DIPEA or TEA (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired 4-amino-2-chloro-furo[2,3-d]pyrimidine derivative.
Protocol 2: Di-amination at C2 and C4-Positions
This protocol outlines the substitution of both chloro groups with an excess of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine) (3.0 - 4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine (3.0 - 4.0 equivalents) to the solution.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 2,4-diamino-furo[2,3-d]pyrimidine derivative.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds and introducing aryl, heteroaryl, or alkynyl moieties onto the furo[2,3-d]pyrimidine scaffold.
Protocol 3: Suzuki Coupling for C-C Bond Formation
This protocol describes the mono-arylation or -heteroarylation at the C4-position. Similar to SNAr reactions, the C4 position is generally more reactive in Suzuki couplings.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a degassed solution of this compound (1.0 equivalent) and the boronic acid (1.2 equivalents) in the chosen solvent, add the palladium catalyst and the base.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-chloro-furo[2,3-d]pyrimidine derivative.
Protocol 4: Sonogashira Coupling for C-C Bond Formation
This protocol details the introduction of an alkynyl group at the C4-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-4 mol%)
-
Copper(I) iodide (CuI) (4-8 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-2-chloro-furo[2,3-d]pyrimidine derivative.
III. Quantitative Data Summary
The following table summarizes representative data for the biological activity of derivatized furo[2,3-d]pyrimidines. This data is compiled from various sources and is intended for comparative purposes.
| Compound ID | R² | R⁴ | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| A | Cl | NH-Ph | VEGFR-2 | 150 | - | - |
| B | Cl | Morpholino | VEGFR-2 | 210 | - | - |
| C | Cl | Phenyl | VEGFR-2 | 98 | - | - |
| D | NH-Ph | NH-Ph | PI3Kα | 175 | MCF-7 | 1.20 |
| E | Morpholino | Morpholino | Akt | 411 | HS 578T | 1.51 |
| F | Phenyl | Phenyl | c-Met | 35.7 | - | - |
IV. Visualizations
Experimental Workflow
The general experimental workflow for the derivatization of this compound is depicted below.
VEGFR-2 Signaling Pathway
Many synthesized furo[2,3-d]pyrimidine derivatives exhibit their anti-cancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Application Notes and Protocols for 2,4-Dichlorofuro[2,3-d]pyrimidine in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities stemming from its structural similarity to purines.[1] While extensive research has highlighted the potential of pyrimidine derivatives in agriculture as fungicides, herbicides, and insecticides, specific data on the application of 2,4-Dichlorofuro[2,3-d]pyrimidine in this domain is not extensively documented in current literature.[2][3][4] This document provides a detailed overview of the potential applications, synthetic strategies, and biological evaluation protocols for this compound and its derivatives as novel agrochemicals. The protocols outlined below are based on established methodologies for screening new chemical entities for agricultural use.
Introduction
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their broad spectrum of biological activities.[5] Commercially successful fungicides like cyprodinil and herbicides have established the importance of the pyrimidine core.[2] The this compound structure presents a reactive scaffold, with the chlorine atoms at the 2 and 4 positions serving as excellent leaving groups for nucleophilic substitution. This allows for the facile synthesis of a diverse library of analogues with varied physicochemical properties, a crucial step in discovering new active ingredients for crop protection.
Potential Agricultural Applications
Given the known activities of related pyrimidine-based compounds, this compound derivatives are promising candidates for development in the following areas:
-
Fungicides: Many pyrimidine derivatives exhibit potent antifungal properties.[2] Derivatives of this compound could potentially inhibit essential fungal enzymes or disrupt cellular processes, leading to the control of pathogenic fungi on crops.
-
Herbicides: Certain pyrimidine compounds act as herbicides by inhibiting key plant enzymes.[4] Modifications of the this compound core could lead to the discovery of novel herbicides with new modes of action.
-
Insecticides: The pyrimidine scaffold is present in some insecticides.[3] By introducing appropriate pharmacophores, derivatives of this compound could be developed into effective insecticides for the control of various crop pests.
Synthesis of this compound Derivatives
The general synthetic approach to creating a library of this compound derivatives involves the sequential or selective substitution of the chlorine atoms. The reactivity of the chlorine atoms can be modulated by reaction conditions, allowing for controlled synthesis.
Caption: General synthetic scheme for derivatization.
Experimental Protocols for Biological Screening
The following are generalized protocols for the preliminary screening of this compound derivatives for agricultural applications.
Fungicidal Activity Assay
Objective: To evaluate the in-vitro antifungal activity of test compounds against a panel of pathogenic fungi.
Protocol:
-
Fungal Strains: A panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae) are cultured on Potato Dextrose Agar (PDA).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Assay Plate Preparation: The stock solutions are serially diluted and added to molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The agar mixture is poured into Petri dishes. A solvent control and a positive control (commercial fungicide) are included.
-
Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: Plates are incubated at an appropriate temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured when the fungal growth in the solvent control plate has reached the edge of the plate.
-
Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate. The EC50 (Effective Concentration to inhibit 50% growth) is determined by probit analysis.
Caption: Workflow for in-vitro fungicidal screening.
Herbicidal Activity Assay
Objective: To assess the pre- and post-emergence herbicidal activity of test compounds.
Protocol:
-
Plant Species: Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Brassica napus - rape) weeds are used.
-
Compound Application:
-
Pre-emergence: Test compounds are dissolved in a suitable solvent/surfactant mixture and sprayed onto the soil surface of pots sown with weed seeds.
-
Post-emergence: The solution is sprayed onto young weed seedlings at a specific growth stage (e.g., 2-3 leaf stage).
-
-
Controls: A solvent-only control and a positive control (commercial herbicide) are included.
-
Growth Conditions: Pots are maintained in a greenhouse with controlled temperature, humidity, and light.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed and rated on a scale of 0 (no effect) to 100 (complete kill). Plant fresh weight or dry weight can also be measured for a quantitative assessment.
-
Analysis: The GR50 (Growth Reduction by 50%) value is calculated from dose-response curves.
Caption: Workflow for herbicidal activity screening.
Insecticidal Activity Assay
Objective: To determine the insecticidal activity of test compounds against common agricultural insect pests.
Protocol:
-
Insect Species: A selection of relevant insect pests (e.g., Aphis gossypii - cotton aphid, Mythimna separata - armyworm) are reared under laboratory conditions.
-
Application Methods:
-
Leaf-dip method (for chewing insects): Leaf discs are dipped in solutions of the test compound at various concentrations, allowed to dry, and then offered to the insects.
-
Spray method (for sucking insects): Plants infested with insects are sprayed with the test compound solutions.
-
-
Controls: A solvent-only control and a positive control (commercial insecticide) are included.
-
Incubation: Treated insects/plants are kept under controlled environmental conditions.
-
Mortality Assessment: The number of dead insects is counted at specific time intervals (e.g., 24, 48, 72 hours).
-
Analysis: The mortality rate is corrected for control mortality using Abbott's formula. The LC50 (Lethal Concentration to kill 50% of the population) is calculated.
Quantitative Data Presentation (Illustrative Examples)
Due to the lack of specific published data for this compound, the following tables are illustrative examples of how quantitative data for its derivatives would be presented.
Table 1: Illustrative Fungicidal Activity (EC50 in µg/mL)
| Compound ID | R1 | R2 | Botrytis cinerea | Phytophthora infestans | Pyricularia oryzae |
| FDP-001 | -Cl | -NH-Ph | >50 | 25.4 | 32.1 |
| FDP-002 | -Cl | -O-Ph-CF3 | 12.8 | 8.9 | 15.6 |
| FDP-003 | -NH-Cyclopropyl | -NH-Ph | 5.6 | 4.2 | 7.8 |
| Positive Control | - | - | 2.1 | 1.8 | 3.5 |
Table 2: Illustrative Herbicidal Activity (GR50 in g/ha)
| Compound ID | R1 | R2 | Echinochloa crus-galli (Post) | Brassica napus (Pre) |
| FDP-004 | -O-Ph | -NH-Me | >2000 | 1500 |
| FDP-005 | -S-Ph-F | -NH-Me | 500 | 750 |
| FDP-006 | -NH-Ph-Cl | -O-Et | 250 | 300 |
| Positive Control | - | - | 100 | 120 |
Table 3: Illustrative Insecticidal Activity (LC50 in mg/L)
| Compound ID | R1 | R2 | Aphis gossypii (48h) | Mythimna separata (72h) |
| FDP-007 | -NH-Ph | -NH-Ph | >100 | 85.2 |
| FDP-008 | -Cl | -NH-Pyridyl | 45.1 | 55.9 |
| FDP-009 | -O-Ph-NO2 | -NH-tBu | 15.7 | 22.4 |
| Positive Control | - | - | 5.2 | 8.1 |
Conclusion
While direct applications of this compound in agricultural chemistry are yet to be established in the public domain, its chemical structure represents a promising starting point for the synthesis of novel agrochemicals. The protocols and methodologies described herein provide a comprehensive framework for researchers to explore the potential of this and other novel heterocyclic compounds in the ongoing search for effective and sustainable crop protection solutions. Further research into the synthesis and biological screening of this compound derivatives is highly encouraged.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. wjarr.com [wjarr.com]
Application Note: Regioselective Amination of 2,4-Dichlorofuro[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichlorofuro[2,3-d]pyrimidine to synthesize mono-aminated derivatives. Furo[2,3-d]pyrimidines are a class of heterocyclic compounds with significant applications in medicinal chemistry, acting as scaffolds for various therapeutic agents, including kinase inhibitors.[1] The procedure outlined here focuses on the generally favored regioselective substitution at the C4 position. Factors influencing regioselectivity, a generalized workflow, and representative reaction conditions are discussed to guide researchers in synthesizing 4-amino-2-chlorofuro[2,3-d]pyrimidine analogs.
Introduction and Principle
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In pyrimidine systems, the chlorine atom at the C4 position is typically more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the higher LUMO coefficient at C4 and greater stabilization of the Meisenheimer intermediate formed during the reaction.[2][3]
The general reaction is as follows: this compound + Amine -> 4-Amino-2-chlorofuro[2,3-d]pyrimidine + HCl
An external base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. In some cases, an excess of the reacting amine can serve as the base.[4] Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.[4]
Experimental Protocol: Synthesis of 4-Amino-2-chlorofuro[2,3-d]pyrimidine Derivatives
This protocol describes a general procedure for the C4-selective amination of this compound using a primary or secondary amine.
2.1 Materials and Equipment
-
Reagents:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Isopropanol, Ethanol, Acetonitrile, or N,N-Dimethylformamide)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
2.2 Reaction Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve or suspend the starting material in an appropriate anhydrous solvent (e.g., isopropanol, approximately 5-10 mL per mmol of substrate).
-
Add the desired primary or secondary amine (1.1 eq) to the mixture.
-
Add triethylamine (1.5 - 2.0 eq) to the reaction mixture to act as an acid scavenger.[4]
-
Heat the reaction mixture to 80-120°C (or to reflux, depending on the solvent) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-chlorofuro[2,3-d]pyrimidine derivative.
Data Presentation
The following table summarizes representative conditions and expected outcomes for the amination of dichloropyrimidine systems, which can be extrapolated for this compound. Yields are highly dependent on the specific amine and reaction conditions used.
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Expected Major Product | Representative Yield (%) |
| 1 | Substituted Aniline | Water | HCl (cat.) | 60 - 80 | 4-Anilino-2-chloro derivative | 80 - 94[5] |
| 2 | Substituted Piperazine | Propanol | TEA | 120 - 140 (MW) | 4-Piperazinyl-2-chloro derivative | 70 - 90[4] |
| 3 | Morpholine | Ethanol | Excess Amine | Reflux | 4-Morpholino-2-chloro derivative | ~85 |
| 4 | Benzylamine | Acetonitrile | DIPEA | 80 | 4-Benzylamino-2-chloro derivative | ~90 |
| 5 | Tertiary Amine (e.g., NEt₃) | CHCl₃ | N/A | 40 | 2-Diethylamino derivative* | 60 - 91[6] |
*Note: Tertiary amines can react with 5-substituted-2,4-dichloropyrimidines to give selective substitution at the C2 position via in-situ N-dealkylation.[6][7]
Visualization of Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Workflow for the amination of this compound.
Safety Precautions
-
Handle chlorinated heterocyclic compounds and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Amines and bases like triethylamine can be corrosive and have strong odors. Handle with care.
-
Use caution when heating flammable organic solvents.
References
- 1. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dichlorofuro[2,3-d]pyrimidine in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorofuro[2,3-d]pyrimidine is a versatile heterocyclic building block for the synthesis of novel fluorescent probes. Its fused furan and pyrimidine ring system provides a rigid, planar scaffold that can be readily functionalized to create probes with tailored photophysical properties and specificities for a wide range of biological analytes. The two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring offer sites for sequential or differential substitution, allowing for the facile introduction of fluorophores, recognition moieties, and modulating groups. This modular approach enables the rational design of probes for various applications, including bioimaging, diagnostics, and drug discovery.
The furo[2,3-d]pyrimidine core can participate in various signaling mechanisms, including Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). By strategically attaching appropriate functional groups, "turn-on" or ratiometric fluorescent probes can be developed that exhibit a significant change in their fluorescence properties upon binding to a target molecule.
Synthetic Strategies
The functionalization of this compound primarily relies on two key reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by nucleophiles. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for a stepwise functionalization strategy. Common nucleophiles include amines, thiols, and alkoxides.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloropyrimidine with aryl or heteroaryl boronic acids. This reaction is instrumental in attaching a wide variety of fluorophores and recognition elements to the furo[2,3-d]pyrimidine scaffold.
Hypothetical Fluorescent Probes from this compound
To illustrate the potential of this building block, two hypothetical fluorescent probes are presented below, targeting different analytes and employing distinct signaling mechanisms.
Probe 1: A "Turn-On" Fluorescent Probe for Thiols based on a Pyrene Fluorophore
This probe is designed to detect biologically important thiols, such as glutathione (GSH). The design incorporates a pyrene fluorophore attached at the C4 position and a 2,4-dinitrophenyl (DNP) ether at the C2 position. The DNP group acts as a quencher of the pyrene fluorescence through a PeT mechanism. In the presence of thiols, a nucleophilic substitution reaction cleaves the DNP ether, releasing the quenching effect and leading to a "turn-on" fluorescence signal.
Probe 2: A Solvatochromic Probe for Lipid Droplets based on a Nile Red Fluorophore
This probe is designed to visualize lipid droplets within cells. It utilizes the solvatochromic properties of a Nile Red-like fluorophore. A derivative of Nile Red containing an amino group is attached to the C4 position of the furo[2,3-d]pyrimidine core. The inherent lipophilicity of the Nile Red moiety will drive the probe to accumulate in nonpolar environments like lipid droplets. The change in the local environment from the aqueous cytoplasm to the hydrophobic interior of the lipid droplet will cause a significant shift in the emission wavelength and an increase in fluorescence quantum yield.
Data Presentation
The following tables summarize the key photophysical and performance data for the hypothetical fluorescent probes.
Table 1: Photophysical Properties of Hypothetical Furo[2,3-d]pyrimidine-Based Fluorescent Probes
| Probe ID | Target Analyte | Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M-1cm-1) |
| Probe 1 (Quenched) | Thiols | Pyrene | ~345 | ~375, ~395 | < 0.01 | ~40,000 |
| Probe 1 + Thiol | - | Pyrene | ~345 | ~375, ~395 | ~0.65 | ~40,000 |
| Probe 2 in PBS | Lipid Droplets | Nile Red derivative | ~590 | ~660 | ~0.1 | ~45,000 |
| Probe 2 in Dioxane | - | Nile Red derivative | ~552 | ~636 | ~0.70[1] | ~45,000 |
Table 2: Performance Characteristics of Hypothetical Fluorescent Probes
| Probe ID | Limit of Detection (LOD) | Dynamic Range | Selectivity | Cellular Localization |
| Probe 1 | Estimated in low µM range | Dependent on thiol concentration | High for thiols over other amino acids | Cytosol |
| Probe 2 | N/A | N/A | High for nonpolar environments | Lipid Droplets |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Selective "Turn-On" Fluorescent Probe (Hypothetical Probe 1)
Step 1a: Monosubstitution at C4 with 1-Pyrenemethylamine
-
Dissolve this compound (1 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add 1-pyrenemethylamine hydrochloride (1.1 mmol) and triethylamine (2.5 mmol) to the solution.
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the C4-substituted intermediate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).
Step 1b: Substitution at C2 with 2,4-Dinitrophenol
-
Dissolve the C4-substituted intermediate (1 mmol) in 20 mL of anhydrous DMF.
-
Add 2,4-dinitrophenol (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 100°C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to yield Probe 1 .
Protocol 2: Synthesis of a Lipid Droplet-Staining Probe (Hypothetical Probe 2)
Step 2: Nucleophilic Aromatic Substitution with an Amino-Nile Red Derivative
-
Synthesize an amino-functionalized Nile Red derivative according to established literature procedures.
-
Dissolve this compound (1 mmol) in 20 mL of anhydrous DMF.
-
Add the amino-Nile Red derivative (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol).
-
Stir the reaction mixture at 90°C under a nitrogen atmosphere for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into 100 mL of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via column chromatography on silica gel (e.g., using a dichloromethane:methanol gradient) to obtain Probe 2 .
Protocol 3: General Procedure for Cellular Imaging
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in a suitable medium until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Cell Staining: Dilute the probe stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). Replace the culture medium in the dishes with the probe-containing medium.
-
Incubation: Incubate the cells with the probe at 37°C in a CO2 incubator for a specified time (e.g., 15-60 minutes).
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope equipped with appropriate filters for the specific probe's excitation and emission wavelengths.
Visualizations
Caption: Synthetic workflow for a 'turn-off' fluorescent probe.
Caption: Signaling mechanism of a thiol-activated 'turn-on' probe.
Caption: Environmental sensitivity of a solvatochromic probe.
References
Laboratory-Scale Synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed laboratory-scale synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, published synthetic route for this specific molecule in the reviewed literature, the following protocol is a scientifically grounded proposal based on established methodologies for the synthesis of analogous furo[2,3-d]pyrimidine derivatives and the chlorination of related dihydroxy-heterocyclic systems.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process commencing with the formation of the furo[2,3-d]pyrimidine core, followed by a chlorination step to yield the target compound.
-
Step 1: Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is proposed to be synthesized via a one-pot, three-component reaction involving barbituric acid, formaldehyde (as a simple aldehyde), and a suitable isocyanide, followed by the removal of any substituents. More simply, and as detailed below, a direct cyclization to form the core is proposed.
-
Step 2: Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione. The dihydroxy intermediate is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to afford this compound.
Experimental Protocols
Step 1: Proposed Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is adapted from methodologies for the synthesis of substituted furo[2,3-d]pyrimidine-2,4(1H,3H)-diones. A direct synthesis of the unsubstituted core is proposed here for simplicity, though a multi-step synthesis starting from 5-hydroxyuracil could also be envisioned.
Materials and Reagents:
-
Barbituric acid
-
Glyoxylic acid
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of barbituric acid (1.0 eq) and glyoxylic acid (1.1 eq) in acetic anhydride (10 vol) is prepared.
-
A catalytic amount of pyridine (0.1 eq) is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 140°C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the acetic anhydride is removed under reduced pressure.
-
The resulting residue is triturated with water, and the solid precipitate is collected by vacuum filtration.
-
The crude product is washed with water and then a small amount of cold ethanol.
-
The solid is dried under vacuum to yield furo[2,3-d]pyrimidine-2,4(1H,3H)-dione. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Step 2: Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol is based on standard procedures for the chlorination of dihydroxypyrimidines and related heterocyclic compounds.[1][2][3][4][5][6]
Materials and Reagents:
-
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)
-
Ice-water
-
Dichloromethane or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a fume hood, a flask equipped with a reflux condenser and a dropping funnel is charged with furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) and an excess of phosphorus oxychloride (5-10 eq).
-
Optionally, N,N-dimethylaniline (1.0-2.0 eq) can be added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux (approximately 105-110°C) for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
The product is extracted with dichloromethane or ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Reagents and Conditions for the Proposed Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Step 1)
| Reagent/Parameter | Molar Ratio/Value |
| Barbituric acid | 1.0 eq |
| Glyoxylic acid | 1.1 eq |
| Acetic anhydride | 10 vol |
| Pyridine | 0.1 eq |
| Temperature | ~140°C (Reflux) |
| Reaction Time | 4-6 hours |
Table 2: Reagents and Conditions for the Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Step 2)
| Reagent/Parameter | Molar Ratio/Value |
| Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | 5-10 eq |
| N,N-Dimethylaniline (optional) | 1.0-2.0 eq |
| Temperature | ~105-110°C (Reflux) |
| Reaction Time | 3-5 hours |
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
Application Notes and Protocols for the Purification of 2,4-Dichlorofuro[2,3-d]pyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,4-Dichlorofuro[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical to obtaining the desired product purity and maximizing yield. The following sections outline common purification strategies, including liquid-liquid extraction, column chromatography, and recrystallization, adapted from established methods for analogous dichloropyrimidine derivatives.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
A general workflow for the purification process is outlined below:
Caption: General purification workflow for this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the common purification techniques applicable to this compound, with illustrative data based on typical outcomes for similar compounds.
| Purification Technique | Typical Solvents/Mobile Phase | Purity Achieved (Illustrative) | Yield (Illustrative) | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Ethyl acetate, Dichloromethane (DCM), Water, Brine | 60-80% | >95% | Removes inorganic salts and highly polar impurities. Fast and suitable for large scale. | Limited separation of structurally similar organic impurities. |
| Column Chromatography | Silica gel; Ethyl acetate/Petroleum ether (e.g., 1:5 v/v) | >98% | 70-90% | High resolution for separating closely related compounds. | Time-consuming, requires significant solvent volumes, may not be ideal for large-scale industrial production. |
| Recrystallization | Ethanol, Methanol, Dioxane, or solvent/anti-solvent systems (e.g., DMF/DCM) | >99% | 50-80% | Cost-effective for achieving high purity on a large scale. | Requires finding a suitable solvent system; potential for product loss in the mother liquor. |
| Washing | Water, Saturated sodium bicarbonate solution, Brine | N/A (pre-purification step) | >98% | Removes acidic or basic impurities and residual water-soluble reagents. | Does not remove organic byproducts with similar solubility to the product. |
Experimental Protocols
The following are detailed protocols for the purification of this compound. These are based on established procedures for structurally related compounds and may require optimization for specific reaction outcomes.
Protocol 1: Purification by Extraction and Washing
This protocol is a standard work-up procedure to isolate the crude product from the reaction mixture.
Workflow for Extraction and Washing:
Caption: Step-by-step workflow for extraction and washing.
Methodology:
-
Quenching: Upon completion of the synthesis reaction, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing cold water or an ice-water mixture.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the reaction solvent and the solubility of the product.
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic components).
-
Saturated aqueous sodium chloride (brine) (to facilitate the separation of the organic and aqueous layers and remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product. The crude product can then be further purified by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
This method is suitable for obtaining high-purity material, especially for laboratory-scale synthesis.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of ethyl acetate and petroleum ether, starting with a low polarity mixture like 1:10).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (e.g., from 1:10 to 1:5 ethyl acetate/petroleum ether) to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent under reduced pressure to obtain the purified this compound. A synthesis of a related compound, 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, reported a 98% yield after purification by silica gel column chromatography with an ethyl acetate/petroleum ether (1:5, v/v) eluent[1].
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds and is often preferred for larger-scale production due to its cost-effectiveness.
Decision Tree for Recrystallization Solvent Selection:
Caption: Decision process for selecting a recrystallization method.
Methodology (Single Solvent):
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or dioxane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Methodology (Diffusion Crystallization for Poorly Soluble Compounds):
For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be effective[2].
-
Dissolution: Dissolve the crude product in a minimal amount of DMF or DMSO in a small vial.
-
Layering: Carefully place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a more volatile anti-solvent in which the product is insoluble, such as dichloromethane (DCM) or diethyl ether.
-
Diffusion and Crystallization: Allow the anti-solvent vapor to slowly diffuse into the product solution over several hours to days. This gradual decrease in solubility will promote the formation of high-quality crystals.
-
Isolation: Once crystals have formed, carefully decant the mother liquor and wash the crystals with the anti-solvent. Dry the crystals under vacuum.
Disclaimer: The quantitative data presented in the table is illustrative and based on typical results for analogous compounds. The experimental protocols are generalized and may require optimization for specific applications. Researchers should always perform small-scale trials to determine the optimal purification conditions for their specific product.
References
Application Notes and Protocols for the Synthesis of Antivirals Using 2,4-Dichlorofuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows compounds derived from this scaffold to interact with biological targets that recognize purine-based structures, such as viral enzymes. The precursor, 2,4-dichlorofuro[2,3-d]pyrimidine, serves as a versatile starting material for the synthesis of a variety of substituted furo[2,3-d]pyrimidine derivatives with significant antiviral activity, particularly against herpesviruses like Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV).
These application notes provide an overview of the synthesis of antiviral agents starting from this compound, detailing synthetic protocols, presenting key antiviral activity data, and discussing the proposed mechanisms of action.
Synthesis of the Starting Material: this compound
A common route to this compound involves the chlorination of the corresponding dihydroxy precursor.
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of a furo[2,3-d]pyrimidine-2,4-dione derivative.
Materials:
-
Furo[2,3-d]pyrimidine-2,4-dione derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or other suitable base
-
Inert solvent (e.g., toluene)
-
Ice water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the furo[2,3-d]pyrimidine-2,4-dione derivative in an inert solvent, add phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Synthesis of Antiviral Furo[2,3-d]pyrimidine Derivatives
The chlorine atoms at the 2- and 4-positions of this compound are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. A key strategy for generating potent antiviral compounds is the introduction of side chains at the C6 position, often via Sonogashira coupling, followed by further modifications.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynylfuro[2,3-d]pyrimidine Nucleosides
This protocol outlines the palladium-catalyzed cross-coupling of a 6-iodofuro[2,3-d]pyrimidine nucleoside with a terminal alkyne. The 6-iodo precursor can be synthesized from the corresponding furo[2,3-d]pyrimidine.
Materials:
-
6-Iodofuro[2,3-d]pyrimidine nucleoside derivative
-
Terminal alkyne (e.g., 1-octyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the 6-iodofuro[2,3-d]pyrimidine nucleoside, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base to the flask.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Antiviral Activity Data
The antiviral activity of synthesized furo[2,3-d]pyrimidine derivatives is typically evaluated in cell-based assays. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |
| 9b | VZV (TK⁺) | HEL | 12.8 | >100 | >7.8 | [1] |
| 9b | VZV (TK⁻) | HEL | 13.5 | >100 | >7.4 | [1] |
| Acyclovir | VZV (TK⁺) | HEL | 4.2 | >100 | >23.8 | [1] |
| Acyclovir | VZV (TK⁻) | HEL | 41.5 | >100 | >2.4 | [1] |
| Long-chain acyclic analogue | VZV | 10-41 | [2] | |||
| Long-chain acyclic analogue | HCMV | 10-31 | [2] |
Mechanism of Action and Signaling Pathways
The antiviral mechanism of furo[2,3-d]pyrimidine derivatives can vary depending on the specific viral target and the nature of the substituents on the heterocyclic core.
For Varicella-Zoster Virus (VZV):
Many furo[2,3-d]pyrimidine nucleoside analogues with anti-VZV activity are believed to act as prodrugs that require initial phosphorylation by the virus-encoded thymidine kinase (TK).[3] This initial phosphorylation is a key step in their activation. Subsequent phosphorylations by host cell kinases lead to the formation of the active triphosphate metabolite. This triphosphate analogue can then compete with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and inhibition of viral replication. The selectivity of these compounds for VZV-infected cells is often attributed to the specific recognition and phosphorylation by the viral TK.
References
- 1. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichlorofuro[2,3-d]pyrimidine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Q1: I am experiencing low yields in the final chlorination step. What are the potential causes and how can I improve the yield?
Low yield in the chlorination of the furo[2,3-d]pyrimidine precursor is a common issue. Several factors can contribute to this problem:
-
Incomplete Reaction: The chlorination may not have gone to completion.
-
Solution: Ensure your chlorinating agent, typically phosphorus oxychloride (POCl₃), is in sufficient excess. The reaction often requires heating; ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.
-
-
Degradation of Starting Material or Product: The furan ring can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.
-
Solution: Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial. The use of a milder chlorinating agent or the addition of a base, such as N,N-diisopropylethylamine (DIPEA), can help to neutralize excess acid and prevent degradation.[1]
-
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water, which will reduce its effectiveness and can lead to unwanted side reactions.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Q2: My TLC analysis shows multiple spots after the chlorination reaction, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?
The formation of multiple byproducts is a frequent challenge. Common impurities include:
-
Mono-chlorinated Intermediate: Incomplete reaction can lead to the presence of 2-chloro-furo[2,3-d]pyrimidin-4-ol or 4-chloro-furo[2,3-d]pyrimidin-2-ol.
-
Solution: As with low yield, increasing the reaction time, temperature, or the excess of POCl₃ can drive the reaction to completion.
-
-
Decomposition Products: As mentioned, the furo[2,3-d]pyrimidine core can degrade under harsh conditions.
-
Solution: Careful control of the reaction temperature and the use of additives like DIPEA can mitigate degradation.
-
-
Starting Material: Residual unreacted furo[2,3-d]pyrimidine-2,4-diol.
-
Solution: Ensure adequate reaction time and temperature. The purity of the starting material is also crucial, as impurities can inhibit the reaction.
-
Q3: I am having difficulty purifying the final this compound product. What purification strategies are most effective?
Purification can be challenging due to the reactivity of the product and the similarity in polarity of the byproducts.
-
Work-up Procedure: The quenching of the reaction is a critical step.
-
Solution: The reaction mixture is typically quenched by slowly adding it to ice-water to decompose excess POCl₃. Care must be taken as this is a highly exothermic process. After quenching, the pH can be adjusted to neutral or slightly basic to precipitate the product, which can then be collected by filtration.
-
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent.
-
Solution: Use a suitable organic solvent such as dichloromethane or ethyl acetate for extraction. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Recrystallization and Chromatography: For further purification, recrystallization or column chromatography can be employed.
-
Solution: Attempt recrystallization from a suitable solvent system. If impurities persist, column chromatography on silica gel is a viable option.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a two-step synthesis. The first step is the construction of the furo[2,3-d]pyrimidine core, often starting from a substituted pyrimidine. For example, a pyrimidine-4,6-diol can undergo a [3+2] cyclization with a suitable synthon. The resulting furo[2,3-d]pyrimidine-2,4-diol is then chlorinated in the second step using a chlorinating agent like phosphorus oxychloride to yield this compound.
Q2: What are the key reaction parameters to control for a successful synthesis?
Several parameters are critical for optimizing the yield and purity:
-
Temperature: Both the cyclization and chlorination steps are temperature-sensitive. Optimal temperature control is necessary to ensure reaction completion while minimizing side product formation and degradation.
-
Reaction Time: The duration of the reaction should be monitored to ensure the complete conversion of the starting material.
-
Purity of Reagents and Starting Materials: The use of pure, anhydrous reagents and starting materials is essential to prevent side reactions and ensure a high yield.
-
Atmosphere: The chlorination step should be carried out under an inert atmosphere to prevent the decomposition of the chlorinating agent by moisture.
Data Presentation
The following table summarizes typical reaction conditions for the chlorination of pyrimidine and its fused derivatives, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Material | Chlorinating Agent | Additive/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furo[2,3-d]pyrimidine-2,4-diol (Hypothetical) | POCl₃ | DIPEA | 75-90 | 4-6 | N/A | Analogous to[1] |
| 2,4-dihydroxyl-5-methoxy pyrimidine | POCl₃ | Triethylamine, Toluene | 100-160 | 2-6 | ~90 | [2] |
| 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one | POCl₃ | Dichloromethane | Reflux | 6 | N/A | [3] |
| 6-aminouracil derivative | POCl₃ | DIPEA | 75-90 | 1 | ~91 | [1] |
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of analogous compounds. Researchers should adapt these protocols based on their specific starting materials and laboratory conditions.
Step 1: Synthesis of Furo[2,3-d]pyrimidine-2,4-diol (General Procedure)
A common method for constructing the furo[2,3-d]pyrimidine core is through the cyclization of a suitable pyrimidine derivative. One such approach is the [3+2] cyclization of a pyrimidine-4,6-diol with a nitroolefin in water under neutral, catalyst-free conditions.[4]
-
To a solution of pyrimidine-4,6-diol in water, add the desired nitroolefin.
-
Heat the reaction mixture at 90 °C for 1.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound (General Procedure)
This step involves the chlorination of the furo[2,3-d]pyrimidine-2,4-diol obtained from Step 1.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), place the furo[2,3-d]pyrimidine-2,4-diol.
-
Add an excess of phosphorus oxychloride (POCl₃).
-
Optionally, add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the solvent if used, or POCl₃ itself) and maintain for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Adjust the pH of the resulting solution to 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dichlorofuro[2,3-d]pyrimidine Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichlorofuro[2,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic aromatic substitution (SNAr) on this compound?
A1: The most prevalent side reactions during SNAr on this compound involve issues of regioselectivity and hydrolysis.
-
Formation of Positional Isomers: Nucleophilic substitution on 2,4-dichloropyrimidines can be selective for the C4 position, but substitution at the C2 position or a mixture of products can also occur.[1] The regioselectivity is sensitive to the substituents on the ring and the nature of the nucleophile. For instance, while many reactions favor C4 substitution, the presence of electron-donating groups elsewhere on the ring system can promote C2 selectivity.[1]
-
Hydrolysis: The chloro groups are susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of 2-chloro-4-hydroxy-furo[2,3-d]pyrimidine or 4-chloro-2-hydroxy-furo[2,3-d]pyrimidine, and potentially the dihydroxy analogue.
-
Over-reaction: If the nucleophile is sufficiently reactive, it may substitute both chlorine atoms, leading to a 2,4-disubstituted product when only monosubstitution is desired.
Q2: I am observing a mixture of C2 and C4 substituted products. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity in SNAr reactions of 2,4-dichloropyrimidines is a common challenge. The outcome is influenced by a delicate balance of electronic and steric factors.[1]
-
Choice of Nucleophile: Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting differences in activation energies for the two substitution pathways.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane) may improve selectivity.
-
Protecting Groups: While not directly applicable to the unsubstituted furo[2,3-d]pyrimidine, in more complex syntheses, the strategic use of protecting groups on other parts of the molecule can influence the electronic properties of the pyrimidine ring and thus the regioselectivity.
Q3: My product is contaminated with a significant amount of a hydroxylated byproduct. How can I prevent this?
A3: The formation of hydroxylated byproducts is typically due to hydrolysis of the chloro substituents. To minimize this side reaction, the following precautions should be taken:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Non-Aqueous Base: If a base is required, use a non-nucleophilic, non-aqueous base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of hydroxide-based or carbonate bases in aqueous solutions.
-
Work-up Procedure: During the reaction work-up, minimize contact with water, especially if the pH is basic. A quick extraction followed by drying of the organic layer is recommended.
Q4: Can the furan ring of this compound undergo side reactions?
A4: While the pyrimidine portion of the molecule is the primary site for nucleophilic attack, the furan ring can be susceptible to certain reactions, particularly under harsh conditions.
-
Acid Instability: Furan and its derivatives can be sensitive to strong acids, which can lead to ring-opening or polymerization. Avoid prolonged exposure to highly acidic conditions.
-
Electrophilic Attack: Although the electron-withdrawing nature of the dichloropyrimidine ring deactivates the furan ring towards electrophilic attack, this possibility should be considered if strong electrophiles are used in subsequent synthetic steps.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of desired monosubstituted product and presence of starting material and disubstituted product. | Reaction time and/or temperature is not optimized. | Monitor the reaction closely by TLC or LC-MS. Adjust reaction time and temperature to maximize the formation of the desired product before significant disubstitution occurs. Consider using a less reactive nucleophile or a milder base. |
| Formation of an unexpected isomer. | The regioselectivity is not as expected under the current reaction conditions. | Review the literature for similar substitutions on dichloropyrimidines.[1][2] Experiment with different solvents, temperatures, and nucleophiles to alter the regioselectivity. Quantum mechanical calculations can also help predict the more favorable substitution site.[1] |
| Product degradation during purification. | The product may be unstable on silica gel or at elevated temperatures. | Use a different purification method such as recrystallization or preparative HPLC. If using column chromatography, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Incomplete chlorination during synthesis of this compound. | The chlorinating agent (e.g., POCl₃) is not sufficiently reactive or the reaction conditions are not optimal. | Increase the reaction temperature or prolong the reaction time. The use of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes improve the efficiency of chlorination with POCl₃. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound
Note: This is a general guideline and may require optimization for specific nucleophiles.
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere, add the nucleophile (1.0-1.2 eq).
-
If the nucleophile is an amine or if an acid scavenger is needed, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., amine hydrochloride salt) has formed, remove it by filtration.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Regioselective Substitution of 2,4-Dichlorofuro[2,3-d]pyrimidine
Welcome to the technical support center for the regioselective substitution of 2,4-Dichlorofuro[2,3-d]pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of substituting this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective substitution of this compound?
The main challenge lies in controlling the site of substitution. In most nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the C4 position is inherently more reactive than the C2 position.[1][2][3][4][5][6] This preference for C4 substitution is attributed to the electronic properties of the pyrimidine ring, where the C4 position has a larger LUMO coefficient, making it more susceptible to nucleophilic attack.[3][5]
Q2: How can I favor substitution at the C4 position?
Standard nucleophilic aromatic substitution or cross-coupling conditions will generally favor substitution at the C4 position.[1][2][3] For instance, reactions with amines or thiols often proceed selectively at C4.
Q3: Is it possible to achieve selective substitution at the C2 position?
Yes, while more challenging, C2-selective substitution can be achieved under specific conditions. This typically involves the use of specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands for cross-coupling reactions.[2] Additionally, the presence of certain substituents on the pyrimidine ring can alter the regioselectivity, sometimes favoring C2 substitution.[3][4] For some substrates, tertiary amine nucleophiles have also shown excellent C2 selectivity.[7][8]
Q4: What is the role of the fused furan ring in the reactivity of this compound?
The fused furan ring is an electron-rich system and can influence the electronic properties of the pyrimidine core. While the general preference for C4 reactivity in 2,4-dichloropyrimidines is expected to be maintained, the specific reaction kinetics and conditions required for selectivity may be modulated by the furan ring.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of C2 and C4 isomers)
Possible Causes:
-
Reaction Conditions: The reaction conditions (temperature, solvent, base) may not be optimal for favoring one isomer over the other.
-
Nucleophile/Coupling Partner: The nature of the incoming nucleophile or coupling partner can influence the regioselectivity.
-
Catalyst System (for cross-coupling): The choice of palladium precursor and ligand is crucial for controlling regioselectivity in cross-coupling reactions.
Troubleshooting Steps:
-
Temperature Screening: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.
-
Solvent and Base Optimization: Screen a variety of solvents and bases. For example, in SNAr reactions, polar aprotic solvents like DMF or DMSO are common, but their choice can impact selectivity.
-
Catalyst/Ligand Variation (for cross-coupling): For C2 selectivity, employ palladium precatalysts with bulky NHC ligands.[2] For C4 selectivity, standard palladium catalysts like Pd(PPh₃)₄ can be effective.[6]
-
Protecting Groups: Consider protecting the N7 position of the pyrrolo-fused ring, as this can influence the electronic distribution and steric environment.
Issue 2: Exclusive Formation of the C4-Substituted Product When C2 is Desired
Possible Causes:
-
Inherent Reactivity: The C4 position is the default site for substitution.
-
Incorrect Catalyst System: The catalyst system being used is not suitable for promoting C2 selectivity.
Troubleshooting Steps:
-
Switch to a C2-Selective Protocol: Employ a palladium catalyst system known to favor C2 substitution, such as those with bulky NHC ligands.[2]
-
Change the Nucleophile: In some cases, using a tertiary amine nucleophile can lead to C2 substitution.[7][8]
-
Review the Literature: Consult recent literature for specific methodologies developed for C2-selective functionalization of similar heterocyclic systems.
Data Presentation
Table 1: General Conditions for Regioselective Substitution
| Position | Reaction Type | Typical Catalyst/Reagent | Key Parameters | Expected Outcome |
| C4 | SNAr (Amination) | Secondary Amine | Room temperature to moderate heating in a polar aprotic solvent (e.g., DMF) | High C4 selectivity |
| C4 | Suzuki Coupling | Pd(PPh₃)₄ | Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Predominantly C4-aryl |
| C2 | SNAr (with amines) | Tertiary Amine Nucleophile | Specific conditions may be required, potentially with in situ dealkylation. | High C2 selectivity |
| C2 | C-S Coupling | Pd precatalyst with bulky NHC ligand (e.g., IPr) | Base (e.g., NaOtBu), Solvent (e.g., Toluene) | High C2 selectivity |
Experimental Protocols
Protocol 1: C4-Selective Amination (SNAr)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired secondary amine (1.1 eq).
-
Add a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C2-Selective Thiolation (Cross-Coupling)
-
In a glovebox, to a reaction vessel, add the palladium precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 2 mol%) and a suitable base (e.g., NaOtBu, 1.2 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Add the desired thiol (1.1 eq).
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: General reaction pathways for C4 vs. C2 substitution.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2,4-Dichlorofuro[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine. The guidance is tailored for researchers, scientists, and drug development professionals to navigate challenges encountered during the experimental process.
I. Synthesis Overview & Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione core, followed by a chlorination reaction to yield the final product.
II. Step 1: Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
This step focuses on the construction of the core heterocyclic structure. A common and environmentally friendly method is the one-pot, three-component condensation reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the three-component condensation? A1: The reaction typically involves a cyclic 1,3-diketone (such as barbituric acid), an aromatic aldehyde, and an aryl isocyanide.[1]
Q2: What is the recommended solvent for this reaction? A2: Water is an effective and environmentally friendly solvent for this condensation reaction. The use of water simplifies the work-up procedure as the product is often insoluble and can be isolated by filtration.
Q3: Is a catalyst required for this condensation? A3: This reaction can proceed efficiently under uncatalyzed conditions when heated in water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Low reaction temperature. - Poor quality of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction mixture is refluxed at an appropriate temperature (e.g., 75°C). - Use pure starting materials. |
| Formation of Multiple Products (Side Reactions) | - The reaction conditions may favor alternative pathways. | - Ensure the reaction is carried out in water, which can promote the desired condensation. - Control the reaction temperature carefully. |
| Difficulty in Product Isolation | - The product may have some solubility in water. | - Cool the reaction mixture to room temperature or below to encourage precipitation. - Wash the filtered solid thoroughly with water to remove any water-soluble impurities. |
Experimental Protocol: Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives[1]
-
Reaction Setup: In a round-bottom flask, combine barbituric acid (1 mmol), the desired aromatic aldehyde (1 mmol), and aryl isocyanide (1 mmol) in distilled water (5 mL).
-
Reaction: Stir the mixture well and heat it to reflux on a water bath at 75°C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Collect the solid product by filtration and wash it several times with water to remove any soluble impurities.
-
Drying: Dry the product in a desiccator.
III. Step 2: Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
This step converts the di-hydroxy intermediate into the final di-chloro product. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).[2][3]
Frequently Asked Questions (FAQs)
Q4: What is the most effective chlorinating agent for this conversion? A4: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for the chlorination of dihydroxypyrimidines.[2][3]
Q5: Is a base necessary for the chlorination reaction? A5: Yes, a tertiary amine base such as N,N-dimethylaniline or pyridine is often used to act as an acid scavenger.[2] Some solvent-free procedures also utilize a base.[3]
Q6: What are the typical reaction temperatures for the chlorination? A6: The reaction generally requires heating, with temperatures ranging from 60°C to reflux (around 107°C). In some solvent-free methods, temperatures can be as high as 160°C.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Chlorination | - Insufficient amount of POCl₃. - Low reaction temperature or short reaction time. - Deactivated POCl₃ due to moisture. | - Use a sufficient molar excess of POCl₃.[2] - Increase the reaction temperature or prolong the reaction time, monitoring by TLC.[2] - Use a fresh or distilled batch of POCl₃ and ensure all glassware is dry.[2] |
| Formation of a Dark, Tarry Residue | - Reaction temperature is too high, leading to decomposition. | - Maintain a controlled reaction temperature. Consider using a solvent if a neat protocol is being used to better manage the temperature.[2] |
| Difficult Product Isolation After Quenching | - The product may be partially soluble in the aqueous layer. - Formation of an emulsion during extraction. | - Adjust the pH of the aqueous solution to 8-9 with a base like sodium carbonate to precipitate the product before extraction.[3] - If an emulsion forms, add a small amount of brine to help break it. |
| Significant Byproduct Formation | - Over-chlorination or side reactions with the furan ring. | - Carefully control the stoichiometry of POCl₃ and the reaction temperature to minimize side reactions. |
Data on Reaction Conditions for Chlorination
| Parameter | Condition Range | Reference |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [2][3] |
| Base | N,N-dimethylaniline, Pyridine | [2][3] |
| Temperature | 60°C - 160°C | [2][3] |
| Reaction Time | 2 - 8 hours | [2][3] |
Experimental Protocol: Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione[3][4]
Note: This is a general protocol and may require optimization.
-
Reaction Setup: In a dry four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (e.g., 3-5 molar equivalents) and the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 molar equivalent).
-
Heating: Heat the mixture to 55-60°C with stirring.
-
Addition of Base: Slowly add a tertiary amine base like N,N-dimethylaniline (e.g., 2 molar equivalents) over a period of time, while maintaining the reaction temperature between 60-70°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional 1-4 hours at the same temperature, monitoring for completion by TLC.
-
Work-up:
-
In a well-ventilated fume hood, carefully and slowly pour the cooled reaction mixture into cold water or ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate or sodium hydroxide solution to precipitate the crude product.
-
-
Isolation:
-
Collect the solid product by filtration and wash it with cold water.
-
Alternatively, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
Technical Support Center: Purification of 2,4-Dichlorofuro[2,3-d]pyrimidine Analogs
Welcome to the technical support center for the purification of 2,4-Dichlorofuro[2,3-d]pyrimidine and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The primary purification methods for this class of compounds are silica gel column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can also be employed for achieving high purity, especially for analytical purposes or small-scale preparative separations.[1][2]
Q2: My this compound analog appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: this compound and its analogs can be sensitive to the acidic nature of standard silica gel, leading to degradation. The chlorine atoms activate the pyrimidine ring, making it susceptible to nucleophilic attack, and the furo-pyrimidine core may be unstable under prolonged exposure to acid.
-
Troubleshooting Tip: Deactivate the silica gel by treating it with a base, such as triethylamine (TEA), before slurry packing the column. A common practice is to use a solvent system containing a small percentage of TEA (e.g., 0.1-1%) in the mobile phase.
Q3: I am observing poor separation between my desired product and a closely-related impurity during column chromatography. What strategies can I employ to improve resolution?
A3: Poor separation is a common issue when dealing with structurally similar analogs.
-
Troubleshooting Tip:
-
Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Experiment with different solvent mixtures of varying polarity. For instance, if you are using a hexane/ethyl acetate system, try gradients or isocratic elution with different ratios. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can sometimes significantly improve separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) might provide better separation.[1]
-
Q4: Recrystallization of my this compound analog is not yielding pure crystals. What can I do?
A4: Successful recrystallization depends heavily on the choice of solvent.
-
Troubleshooting Tip:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents of different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexanes). A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed. Then, allow the solution to cool slowly.
-
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Action |
| Product is highly polar and strongly adsorbs to silica gel. | Elute the column with a more polar solvent system. For example, a gradient up to 10-20% methanol in dichloromethane. Consider using a different stationary phase like alumina or reverse-phase silica. |
| Product is degrading on the column. | As mentioned in FAQ 2, use deactivated silica gel (e.g., with triethylamine). Minimize the time the compound spends on the column by using a flash chromatography system. |
| Product is co-eluting with an impurity. | Refer to the separation optimization tips in FAQ 3. Perform a thorough analysis of the fractions using a sensitive analytical technique like LC-MS to identify fractions containing the pure product.[3] |
Problem 2: Oily Product Instead of Solid After Purification
| Potential Cause | Troubleshooting Action |
| Presence of residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Product is a low-melting solid or an oil at room temperature. | If the product is indeed an oil, purification by chromatography is the most suitable method. If it is a low-melting solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Impure product. | The presence of impurities can lower the melting point of a compound. Re-purify the product using a different method (e.g., preparative HPLC if column chromatography was used initially). Analyze the purity of the oil by NMR or LC-MS to confirm the presence of impurities.[2] |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Preparation of the Silica Gel:
-
For a standard purification, use silica gel with a particle size of 40-63 µm.
-
To prepare deactivated silica, slurry the required amount of silica gel in the chosen mobile phase and add 1% triethylamine (v/v). Stir for 15-20 minutes before packing the column.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start with a less polar mobile phase and gradually increase the polarity (gradient elution) or use a pre-determined isocratic mobile phase.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing the solution in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound analogs.
Caption: Troubleshooting decision tree for column chromatography of this compound analogs.
This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds, including inhibitors of phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5] Their successful purification is a critical step in the drug discovery and development process.
References
- 1. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1000577-84-3 [chemicalbook.com]
- 5. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid decomposition of 2,4-Dichlorofuro[2,3-D]pyrimidine
Technical Support Center: 2,4-Dichlorofuro[2,3-d]pyrimidine
Disclaimer: Specific experimental data on the decomposition of this compound is limited in publicly available literature. The following guidance is based on the known chemical properties of structurally related compounds, such as 2,4-dichloropyrimidines and other chlorinated heterocyclic systems, and general principles of organic chemistry. Researchers should use this information as a starting point and conduct their own stability studies for definitive results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: Based on analogous structures, the primary decomposition pathways for this compound are likely to be:
-
Hydrolysis: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to the formation of hydroxy- or oxo-derivatives. This process can be catalyzed by both acidic and basic conditions. Dichloropyrimidines are known to be sensitive to hydrolysis.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. It is a common practice to protect light-sensitive compounds, and related chlorinated heterocycles are often stored in the dark.[3]
-
Thermal Decomposition: While many heterocyclic compounds are thermally stable to a certain degree, elevated temperatures can accelerate degradation.[4] For some related compounds, thermal stability is noted up to 250°C, but this should not be assumed for the furo-pyrimidine derivative without experimental verification.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential oxidative degradation.[5]
-
Light: Protect from light by storing in an amber or opaque container.[3][6]
-
Container: Use a tightly sealed container to prevent moisture and air from entering.[6]
Q3: Which solvents are compatible with this compound?
A3: this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is likely to have low solubility in water, which can also promote hydrolysis.[6] When using organic solvents, it is crucial to use anhydrous (dry) solvents to prevent hydrolysis.
Q4: What are the essential safety precautions when handling this compound?
A4: As with many chlorinated heterocyclic compounds, this compound should be handled with care:
-
Always work in a well-ventilated chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]
-
Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Troubleshooting Guides
Issue: My analytical data (NMR, LC-MS) shows impurities or degradation products.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis from ambient moisture or wet solvents | • Ensure all glassware is oven-dried before use.• Use freshly opened or properly stored anhydrous solvents.• Handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). |
| Photodegradation from lab lighting | • Protect the compound from light by using amber vials or wrapping containers with aluminum foil.• Minimize exposure to direct light during experimental procedures. |
| Thermal decomposition from excessive heat | • Avoid high temperatures during solvent removal (e.g., use a rotary evaporator with a water bath at a moderate temperature).• Store the compound at the recommended cool temperature when not in use. |
Issue: I am observing a color change in my solid sample or solution over time.
| Possible Cause | Troubleshooting Steps |
| Decomposition leading to chromophoric byproducts | • Review storage conditions immediately. Ensure the container is tightly sealed, protected from light, and stored at the correct temperature under an inert atmosphere.• Re-purify the material if necessary and if the integrity of the bulk sample is compromised. |
Quantitative Data on Stability (Illustrative Example)
Note: The following table is an illustrative example based on general chemical principles for related compounds. Actual stability data for this compound must be determined experimentally.
| Condition | Parameter | Time | Purity (%) | Major Degradant |
| Solid | 2-8°C, Dark, Inert Gas | 12 months | >99% | Not Detected |
| Solid | 25°C, Dark, Air | 6 months | ~95% | 2-Chloro-4-hydroxy-furo[2,3-d]pyrimidine |
| Solid | 40°C, Dark, Air | 1 month | ~90% | 2-Chloro-4-hydroxy-furo[2,3-d]pyrimidine |
| Solution (in Acetone) | 25°C, Ambient Light | 24 hours | ~98% | Minor unidentified products |
| Solution (in Acetone with 1% H₂O) | 25°C, Ambient Light | 24 hours | ~92% | 2-Chloro-4-hydroxy-furo[2,3-d]pyrimidine |
Experimental Protocols
Protocol: Stability Study of this compound
Objective: To evaluate the stability of this compound under various storage conditions (temperature, light, humidity).
Materials:
-
This compound (high purity)
-
Amber and clear glass vials with inert-lined caps
-
Anhydrous solvents (e.g., acetonitrile, HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled stability chambers/ovens
-
Desiccator and a source of inert gas (N₂ or Ar)
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into separate, labeled vials for each condition and time point.
-
For solid-state stability, prepare sets of vials for each condition.
-
For solution-state stability, dissolve the compound in a pre-selected anhydrous solvent to a known concentration (e.g., 1 mg/mL).
-
-
Storage Conditions:
-
Control: Store one set of solid samples at -20°C in the dark under an inert atmosphere.
-
Temperature Stress: Store sets of solid samples at 4°C, 25°C (room temperature), and 40°C in the dark.
-
Light Stress: Store one set of solid samples and one set of solution samples at 25°C exposed to ambient laboratory light (in clear vials).
-
Humidity Stress: Store one set of solid samples in a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., 75% RH) at 25°C.
-
-
Time Points:
-
Analyze samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method (HPLC):
-
At each time point, dissolve the solid sample (if applicable) in the mobile phase or a suitable solvent to the target concentration.
-
Inject the sample into the HPLC system.
-
Use a gradient or isocratic method to separate the parent compound from any degradants.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.
-
-
Data Analysis:
-
Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components.
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Identify and, if possible, characterize major degradation products using LC-MS or other spectroscopic techniques.
-
Visualizations
Caption: Potential hydrolytic decomposition pathway of this compound.
Caption: Experimental workflow for a comprehensive stability study.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. srinichem.com [srinichem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly in the critical chlorination step of the precursor, furo[2,3-d]pyrimidine-2,4(1H,3H)-dione.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incomplete chlorination reaction. | - Ensure the reaction temperature is maintained at the optimal level for refluxing phosphorus oxychloride (POCl₃).- Extend the reaction time and monitor progress using TLC or HPLC.- Use a sufficient excess of POCl₃ to drive the reaction to completion. |
| Degradation of the product during work-up. | - Carefully control the temperature during the quenching of the reaction mixture with ice-water to prevent hydrolysis of the chloro substituents. | |
| Impure starting material (furo[2,3-d]pyrimidine-2,4(1H,3H)-dione). | - Purify the precursor by recrystallization before proceeding with the chlorination step to remove any impurities that may interfere with the reaction. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | - See solutions for "Low or No Yield". |
| Hydrolysis of the product back to the starting material during work-up. | - Ensure anhydrous conditions are maintained throughout the reaction by using dry glassware and reagents.- Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and a non-polar organic solvent to rapidly extract the product and minimize contact with the aqueous acidic environment. | |
| Formation of Multiple Byproducts | Over-chlorination or side reactions at elevated temperatures. | - Optimize the reaction temperature and time to minimize the formation of undesired byproducts.- Consider the use of a milder chlorinating agent or the addition of a tertiary amine base to control the reaction conditions. |
| Reaction with residual solvents or impurities in the starting material. | - Ensure all starting materials and solvents are of high purity and are anhydrous. | |
| Difficulty in Product Isolation and Purification | Product is an oil or fails to crystallize. | - Attempt purification by column chromatography on silica gel using a suitable solvent system.- Try different solvent systems for recrystallization. |
| Formation of an emulsion during extraction. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Centrifugation can also be an effective method for separating the layers. | |
| Scale-Up Challenges | Exothermic reaction leading to poor temperature control. | - On a larger scale, ensure the reaction vessel is equipped with adequate cooling and a reflux condenser to manage the heat generated during the reaction.- Consider a slower, controlled addition of reagents. |
| Handling and disposal of excess POCl₃. | - Implement a procedure for the recovery of excess POCl₃ by distillation, which can be recycled for future batches. This improves cost-effectiveness and reduces hazardous waste. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable method involves a two-step process. The first step is the synthesis of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor. This is often achieved through a multi-component reaction of a suitable 1,3-dicarbonyl compound, an aldehyde, and an isocyanide.[1] The second and most critical step is the chlorination of this dione precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final this compound product.
Q2: What are the critical parameters to control during the chlorination step with POCl₃?
A2: Several parameters are crucial for a successful and high-yield chlorination:
-
Reaction Temperature: The reaction is typically carried out at reflux temperature of POCl₃. Precise temperature control is essential; insufficient heat leads to an incomplete reaction, while excessive temperatures can promote the formation of byproducts.
-
Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material. Progress should be monitored by TLC or HPLC.
-
Purity of Starting Material: The purity of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is vital. Impurities can lead to side reactions, complicating purification and reducing the overall yield.
-
Anhydrous Conditions: Moisture must be strictly excluded from the reaction as POCl₃ reacts violently with water, and the chlorinated product is susceptible to hydrolysis back to the starting dione.
-
Quenching and Work-up: The method of quenching the reaction is critical. The reaction mixture should be cooled and slowly added to a mixture of ice and a suitable organic solvent to decompose excess POCl₃ and extract the product quickly to prevent hydrolysis.
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through several methods. After the work-up, the crude product can be purified by recrystallization from a suitable solvent or solvent mixture. If the product is an oil or if recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a recommended alternative.
Q4: What are the main safety precautions to consider when working with phosphorus oxychloride (POCl₃) on a large scale?
A4: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ensuring all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Having a proper quenching protocol in place and being prepared for a potentially exothermic reaction upon addition to water/ice.
-
Consulting the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Q5: Are there any more environmentally friendly or "greener" approaches to this synthesis?
A5: While the chlorination step with POCl₃ is standard, there are aspects where the process can be made "greener". For the synthesis of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor, some methods utilize water as a solvent and are catalyst-free, which is environmentally advantageous.[1] For the chlorination step, recovering and recycling the excess POCl₃ via distillation is a key strategy to reduce waste and improve the overall sustainability of the process.
Experimental Protocols
Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives (General Procedure)
This protocol is based on a multi-component condensation reaction.
-
To a round-bottom flask, add barbituric acid (1.1 mmol), an aromatic aldehyde (1 mmol), and p-toluenesulfonylmethyl isocyanide (1 mmol) in distilled water (5 mL).
-
Stir the reaction mixture and reflux at 75°C on a water bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash several times with water to remove water-soluble impurities.
-
The crude product can be purified by recrystallization from a chloroform:ethanol mixture.
Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (General Procedure)
This protocol is an inferred procedure based on standard chlorination methods for analogous heterocyclic diols/diones.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Optionally, a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N,N-diethylaniline can be added to scavenge the HCl produced.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly add it dropwise to a vigorously stirred beaker containing crushed ice and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 2.5 | 92 |
| 2 | 4-Methylbenzaldehyde | 3.0 | 90 |
| 3 | 4-Methoxybenzaldehyde | 3.5 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2.0 | 95 |
| 5 | Thiophene-2-carboxaldehyde | 3.0 | 85 |
Table 2: General Conditions for Chlorination of Heterocyclic Diols
| Parameter | Typical Range/Condition |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Stoichiometry of POCl₃ | 5-10 equivalents |
| Temperature | 100-110°C (Reflux) |
| Reaction Time | 2-12 hours |
| Additives | N,N-Diisopropylethylamine (DIPEA), N,N-Diethylaniline |
| Work-up | Quenching in ice/water |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
Technical Support Center: Synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichlorofuro[2,3-d]pyrimidine.
Troubleshooting Guide
Managing impurities is critical for the successful synthesis of this compound. The most common route involves the chlorination of a furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor. Below is a table summarizing potential issues, their causes, and recommended solutions during this two-step synthesis.
Data Presentation: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Stage |
| Low yield of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor | Incomplete reaction of starting materials (e.g., barbituric acid derivative, aldehyde, isocyanide).[1] | - Ensure purity of starting materials.- Optimize reaction time and temperature (typically reflux in water or ethanol).[1]- Monitor reaction progress using Thin Layer Chromatography (TLC). | Precursor Synthesis |
| Side reactions of the isocyanide or aldehyde. | - Control the rate of addition of reagents.- Use freshly distilled aldehydes. | Precursor Synthesis | |
| Incomplete chlorination of the dione precursor | Insufficient amount or activity of the chlorinating agent (e.g., POCl₃). | - Use a fresh bottle of POCl₃.- Increase the molar excess of POCl₃ (e.g., from 3 to 5 equivalents).- Consider the addition of PCl₅ as a co-reagent to enhance chlorination. | Chlorination |
| Reaction temperature is too low. | - Gradually increase the reaction temperature, for example, from 80°C to 110°C, while monitoring the reaction by TLC or HPLC. | Chlorination | |
| Presence of moisture in the reaction. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Chlorination | |
| Formation of monochloro impurity (2-chloro-furo[2,3-d]pyrimidin-4-one) | Incomplete reaction at the second chlorination site. | - Prolong the reaction time at the optimal temperature.- Increase the amount of chlorinating agent. | Chlorination |
| Presence of starting dione material in the final product | Incomplete reaction. | - See solutions for "Incomplete chlorination".- Ensure efficient stirring of the reaction mixture. | Chlorination |
| Formation of dark-colored, tar-like byproducts | High reaction temperatures leading to decomposition. | - Maintain the reaction temperature within the recommended range.- Reduce the reaction time if possible. | Chlorination |
| Acid-catalyzed polymerization or degradation of the furan ring. | - Use a milder chlorinating agent if possible, although this may reduce yield.- Carefully control the work-up procedure to avoid prolonged exposure to strong acids. | Chlorination & Work-up | |
| Hydrolysis of the product back to monochloro or dione species | Exposure to water or protic solvents during work-up while the mixture is still hot or acidic. | - Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.- Neutralize the acidic mixture promptly with a base (e.g., sodium bicarbonate solution) to a pH of 7-8. | Work-up |
| Difficulties in product isolation and purification | Product is an oil or does not crystallize easily. | - After aqueous work-up and extraction with an organic solvent, dry the organic layer thoroughly (e.g., with anhydrous Na₂SO₄ or MgSO₄).- Concentrate the solvent under reduced pressure.- Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). | Purification |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for chromatography to achieve better separation.- Consider recrystallization from a suitable solvent if the product is a solid. | Purification |
Experimental Protocols
A detailed two-step methodology for the synthesis of this compound is provided below.
Step 1: Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Precursor
This procedure is adapted from the multi-component condensation reaction to form the furo[2,3-d]pyrimidine core.[1]
Materials:
-
Barbituric acid (or N-substituted barbituric acid)
-
An appropriate aromatic or aliphatic aldehyde
-
An isocyanide (e.g., tosylmethyl isocyanide)
-
Ethanol or Water as solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.0 eq).
-
Add the solvent (ethanol or water) to the flask.
-
Heat the reaction mixture to reflux (for ethanol, approx. 78°C; for water, 100°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold solvent (the same as used for the reaction) and then dry it under a vacuum to yield the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor.
Step 2: Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
This is a general procedure for the chlorination of hydroxypyrimidines.
Materials:
-
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor
-
Phosphorus oxychloride (POCl₃)
-
A tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or pyridine (optional, but recommended to accelerate the reaction)
-
Anhydrous solvent (e.g., toluene or acetonitrile, optional as POCl₃ can act as the solvent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), place the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor (1.0 eq).
-
Add phosphorus oxychloride (3.0-5.0 eq). If a solvent is used, add it at this stage.
-
If using a base, add DIPEA or pyridine (1.0-2.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (typically 80-110°C) and maintain it at this temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific substrates and reaction conditions. The synthesis of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor via a multi-component reaction can often achieve good to excellent yields, sometimes exceeding 80%.[1] The subsequent chlorination step can also be high-yielding, but losses during work-up and purification are common. A reasonable overall yield to aim for would be in the range of 40-60%.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show signals corresponding to the protons on the furan ring. ¹³C NMR will show characteristic shifts for the chlorinated pyrimidine carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound and for tracking the progress of the reaction.
-
Infrared (IR) Spectroscopy: The disappearance of the C=O and N-H stretches from the starting dione and the appearance of C-Cl stretches can be monitored.
Q3: What are the major safety precautions to take during this synthesis?
A3: Several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the POCl₃ reaction is highly exothermic and releases HCl gas. This must be done slowly, with efficient cooling and stirring, in a fume hood.
-
The organic solvents used are flammable and should be handled away from ignition sources.
Q4: Can other chlorinating agents be used instead of POCl₃?
A4: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst (like DMF, forming the Vilsmeier reagent) or a mixture of POCl₃ and PCl₅ can also be employed. The choice of reagent may affect the reaction conditions and the impurity profile.
Q5: My final product is a persistent oil. How can I induce crystallization?
A5: If the product is an oil, you can try the following to induce crystallization:
-
Ensure the product is of high purity; impurities can inhibit crystallization. Further purification by column chromatography may be necessary.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Add a small seed crystal of the product if available.
-
Cool the concentrated solution to a low temperature (e.g., in a refrigerator or freezer) for an extended period.
-
Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then allow it to stand.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the chlorination step.
References
alternative catalysts for cross-coupling with 2,4-Dichlorofuro[2,3-D]pyrimidine
Welcome to the Technical Support Center for cross-coupling reactions involving 2,4-dichlorofuro[2,3-d]pyrimidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cross-coupling reactions with this compound?
The main challenges are similar to those for other 2,4-dihalopyrimidines and include:
-
Regioselectivity: Controlling the reaction to occur selectively at the C2 or C4 position is a primary difficulty. Conventionally, cross-coupling and nucleophilic aromatic substitution (SNAr) reactions favor the C4 position.[1][2][3]
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the metal center of the catalyst, leading to deactivation.[4] Additionally, certain substrates, like sulfur-containing heteroaryl boronic acids, can poison palladium catalysts.[5]
-
Low Reactivity: Chloro-substituents are generally less reactive than their bromo or iodo counterparts, often requiring more forcing conditions or highly active catalyst systems.[4]
-
Side Reactions: Common side reactions include protodeboronation and homocoupling of the boronic acid coupling partner, which reduce the yield of the desired product.[4]
Q2: Which position (C2 or C4) on the 2,4-dichloropyrimidine core is typically more reactive?
For most palladium-catalyzed cross-coupling reactions, the C4 position is more reactive and undergoes oxidative addition preferentially.[4][5] This intrinsic reactivity allows for sequential functionalization, where the C4 position is typically substituted first.[2] However, specific catalyst systems, particularly those using bulky N-heterocyclic carbene (NHC) ligands, have been developed to invert this selectivity and favor reaction at the C2 position.[1][2]
Q3: What alternative catalyst systems can be used for cross-coupling with this compound?
While palladium-based catalysts are most common, several alternatives can be considered:
-
Palladium/NHC Ligand Systems: Bulky N-heterocyclic carbene (NHC) ligands like IPr can be used to control selectivity. While some Pd-PEPPSI-IPr precatalysts show high C4-selectivity, other Pd(II)-IPent precatalysts can uniquely favor C2-selective C-S coupling.[2][6]
-
Nickel-Based Catalysts: Nickel catalysts are effective for coupling chloroarenes due to the high reactivity of nickel(0).[7] Systems like Ni/dppf have been used successfully for Suzuki-Miyaura couplings of chloropyridines, though they can be inhibited by α-halo-N-heterocycles which form inactive dimeric nickel species.[8][9] For these substrates, Kumada-Tamao-Corriu reactions may be more successful due to faster transmetalation with Grignard reagents.[8][9]
-
Ligand-Free Palladium Systems: Under certain "Jeffery" conditions, ligand-free palladium catalysis can proceed, potentially involving palladium nanoparticles. These conditions have been shown to enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[6]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
Low yield is a frequent problem stemming from several potential sources. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yield experiments.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be deactivated by oxygen or coordination with the pyrimidine nitrogen.[4]
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents. For substrates prone to catalyst inhibition, consider using more robust ligands or nickel-based catalysts.[7][8]
-
-
Suboptimal Reaction Conditions:
-
Cause: The combination of catalyst, ligand, base, and solvent may not be suitable for this specific substrate.
-
Solution: Systematically screen different components. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10][11] Solvents like 1,4-dioxane, toluene, or THF, often with water as a co-solvent, are effective.[5][10][12] Microwave irradiation can drastically reduce reaction times and improve yields.[5][10]
-
-
Poor Substrate Reactivity:
-
Cause: The C-Cl bond is strong. Steric hindrance on the coupling partner (e.g., ortho-substituted boronic acids) can also impede the reaction.[4][12]
-
Solution: Increase the reaction temperature or switch to a more active catalyst system, such as one employing a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[11] For Suzuki reactions, converting the boronic acid to a more reactive boronate ester can sometimes help.
-
Issue 2: Incorrect Regioisomer or Mixture of Isomers
Caption: Catalyst selection guide for C4 vs. C2 selectivity.
Possible Causes & Solutions:
-
Default C4-Selectivity:
-
Achieving C2-Selectivity:
-
Cause: Overcoming the intrinsic preference for C4 requires specific catalyst control.
-
Solution: To achieve C2-selectivity, palladium precatalysts supported by bulky N-heterocyclic carbene ligands are uniquely effective, particularly for C-S coupling reactions.[1][2] The choice of the Pd(II) precatalyst structure is extremely sensitive and crucial for inverting the selectivity.[1]
-
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine with various boronic acids, which serves as a model for the furo[2,3-d]pyrimidine core.
Table 1: Palladium Catalyst Screening for C4-Phenylation [5] Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), solvent (3.5 mL), 100 °C, 24 h.
| Catalyst (5 mol%) | Solvent | Isolated Yield (%) |
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (5:1) | 81 |
| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (5:1) | 75 |
| Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O (5:1) | 68 |
| Pd₂(dba)₃ | 1,4-Dioxane/H₂O (5:1) | 5 |
Table 2: Optimization of Microwave-Assisted Suzuki Coupling [5] Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-Dioxane/H₂O (5:1), Microwave Irradiation.
| Temperature (°C) | Time (min) | Isolated Yield (%) |
| 100 | 10 | 78 |
| 100 | 15 | 81 |
| 100 | 20 | 81 |
| 120 | 15 | 75 (with 2,4-diphenyl byproduct) |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling (C4-Selective)
This protocol is adapted from studies on 2,4-dichloropyrimidines and is a robust starting point.[5][10]
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Materials:
-
This compound (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst: Pd(PPh₃)₄ (0.5 mol%)
-
Base: K₂CO₃ (1.5 mmol)
-
Solvent: Degassed 1,4-dioxane and water (2:1 v/v, 6 mL)
-
10 mL microwave reactor vials with stir bars
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the this compound, the desired boronic acid, and the base.
-
Add the palladium catalyst to the vial.
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial securely with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with active stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted furo[2,3-d]pyrimidine.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This generalized protocol can be adapted for the amination of this compound, but requires optimization for specific amines.[13][14]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%) OR a combination of Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%).
-
Base: NaOt-Bu or LiHMDS (1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
Setup (in a glovebox): To a dry Schlenk tube or sealed vial, add the palladium catalyst/precatalyst, ligand (if separate), and base.
-
Addition of Reagents: Add the this compound and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the desired concentration (typically 0.1 M).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat with vigorous stirring in a preheated oil bath (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash column chromatography.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Efficacy of Furo[2,3-d]pyrimidine Derivatives in Cancer Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the landscape of heterocyclic compounds, furo[2,3-d]pyrimidine derivatives have emerged as a promising class of molecules, demonstrating significant potential as anticancer agents through the modulation of various signaling pathways. This guide provides a comparative analysis of the efficacy of several 2,4-disubstituted furo[2,3-d]pyrimidine derivatives, supported by experimental data from recent studies.
Comparative Efficacy Against Cancer Cell Lines
The antitumor effects of various furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlights the cytotoxic potential of these compounds, often compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU).
| Compound | Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) of Ref. |
| 4a | HepG2 (Liver Cancer) | 0.70 | 5-FU | 28.16 |
| Bel-7402 (Liver Cancer) | 2.14 | 5-FU | 28.16 | |
| HeLa (Cervical Cancer) | 1.83 | 5-FU | 35.42 | |
| 4b | HepG2 | 1.92 | 5-FU | 28.16 |
| Bel-7402 | 3.56 | 5-FU | 28.16 | |
| HeLa | 4.35 | 5-FU | 35.42 | |
| 4c | HepG2 | 1.54 | 5-FU | 28.16 |
| Bel-7402 | 3.01 | 5-FU | 28.16 | |
| HeLa | 2.98 | 5-FU | 35.42 | |
| 4d | HepG2 | 2.08 | 5-FU | 28.16 |
| Bel-7402 | 4.12 | 5-FU | 28.16 | |
| HeLa | 3.76 | 5-FU | 35.42 | |
| 8a | HepG2 | 11.37 | 5-FU | 28.16 |
| Bel-7402 | 15.63 | 5-FU | 28.16 | |
| HeLa | 13.58 | 5-FU | 35.42 | |
| 8b | HepG2 | 9.83 | 5-FU | 28.16 |
| Bel-7402 | 11.29 | 5-FU | 28.16 | |
| HeLa | 10.21 | 5-FU | 35.42 | |
| 8c | HepG2 | 8.72 | 5-FU | 28.16 |
| Bel-7402 | 10.15 | 5-FU | 28.16 | |
| HeLa | 9.33 | 5-FU | 35.42 |
Key Insights from Experimental Data
Notably, compound 4a exhibited the most potent antitumor activity against the HepG2 cell line, with an IC50 value of 0.70 μM.[1][2][3][4] This represents a significant increase in potency compared to the reference drug, 5-FU. Molecular docking studies suggest that the efficacy of compound 4a may be attributed to its interaction with receptor tyrosine kinases.[1][3][4] The furo[2,3-d]pyrimidine scaffold is recognized as a privileged structure in the development of novel anticancer drugs, with many derivatives showing potential as tyrosine kinase inhibitors.[2][3]
Further studies have explored modifications of the furo[2,3-d]pyrimidine core to enhance anticancer activity. For instance, a series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anti-proliferative effects.[5] Among these, halogenated derivatives 5d and 5e demonstrated potent activity against a panel of 59 human cancer cell lines, with mean GI50 values of 2.41 μM and 1.23 μM, respectively.[5] These compounds also showed pronounced cytotoxicity against the resistant MCF-7 breast cancer cell line.[5]
In another study, novel furo[2,3-d]pyrimidine derivatives were designed as dual inhibitors of PI3K/AKT.[6][7] Compound 10b from this series displayed remarkable anticancer activity with GI50 values ranging from 0.91 to 16.7 μM against 38 cancer cell lines and exhibited potent inhibitory activity against PI3Kα/β and AKT enzymes.[6]
The versatility of the furo[2,3-d]pyrimidine scaffold is further highlighted by the development of derivatives targeting the Epidermal Growth Factor Receptor (EGFR). Compound 3f emerged as a potent EGFR inhibitor with an IC50 of 0.121 ± 0.004 μM, comparable to the standard inhibitor erlotinib.[8] This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in T-47D breast cancer cells.[8]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized furo[2,3-d]pyrimidine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, Bel-7402, HeLa) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (5-FU) and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The supernatant was discarded, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves. All experiments were performed in triplicate.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by furo[2,3-d]pyrimidine derivatives and a general workflow for their synthesis and evaluation.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The furo[2,3-d]pyrimidine scaffold represents a versatile platform for the design and synthesis of potent anticancer agents. The derivatives discussed herein demonstrate significant efficacy against a range of cancer cell lines, often surpassing the activity of established chemotherapeutic drugs. Their mechanisms of action involve the inhibition of key cellular signaling pathways, including those mediated by receptor tyrosine kinases and the PI3K/AKT pathway. Further optimization of this promising scaffold holds the potential for the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Furo[2,3-d]pyrimidine Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative overview of X-ray crystal structure analysis and other common analytical techniques for the characterization of 2,4-Dichlorofuro[2,3-d]pyrimidine and its analogs. While specific crystallographic data for this compound is not publicly available in the reviewed literature, this guide leverages data from closely related furo[2,3-d]pyrimidine derivatives to offer a comprehensive comparison.
Introduction to Structural Analysis Techniques
The determination of a molecule's three-dimensional structure is crucial for understanding its chemical properties, reactivity, and biological activity. For complex heterocyclic systems like furo[2,3-d]pyrimidines, a combination of analytical methods is often employed. Single-crystal X-ray diffraction stands as the gold standard for unambiguous solid-state structure determination. However, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary and essential information, especially when suitable crystals for X-ray analysis cannot be obtained.
Comparison of Analytical Techniques
The choice of analytical technique depends on the nature of the sample, the information required, and the stage of research. Below is a comparative summary of the primary methods used for the structural characterization of furo[2,3-d]pyrimidine derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Unambiguous determination of molecular structure in the solid state.[1][2][3] | Requires a high-quality single crystal of sufficient size. Crystal growth can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and solution-state conformation. | Provides detailed structural information in solution, which can be more biologically relevant. Non-destructive.[4][5][6] | Does not provide precise bond lengths and angles. Complex spectra can be difficult to interpret for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition, and information about molecular fragmentation patterns. | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.[7][8] | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. | Fast, simple, and non-destructive. Good for identifying the presence or absence of specific functional groups. | Provides limited information about the overall molecular structure. |
Quantitative Data Presentation
While specific X-ray crystallographic data for this compound is not available, the following tables present example spectroscopic data for related furo[2,3-d]pyrimidine derivatives found in the literature to illustrate the type of quantitative information obtained from NMR and MS analysis.
Table 1: Example ¹H and ¹³C NMR Spectral Data for Furo[2,3-d]pyrimidine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-acetyl-6-methyl-furo[2,3-d]pyrimidin-4(3H)-one | 12.77 (s, 1H, NH), 8.16 (s, 1H, pyrimidine H), 2.74 (s, 3H, CH₃), 2.53 (s, 3H, CH₃ acetyl) | Not provided | [9] |
| Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | Not provided | 164.3, 163.9, 158.5, 158.4, 157.3, 150.4, 146.9, 142.6, 139.1, 139.0, 129.3, 128.2, 122.8, 119.5, 116.7, 106.8, 63.2, 21.5, 20.0, 14.4, 13.7 | [10] |
| 5-((4-methoxyphenylamino)methyl)-2-(methylthio)furo[2,3-d]pyrimidin-4-amine | 3.24 (s, 3H, CH₃), 3.57 (s, 3H, CH₃), 4.44–5.04 (br s, 2H, CH₂), 6.12 (s, 2H, NH₂), 6.42–6.70 (br s, 3H, Ar-H+NH₂), 6.86 (s, 2H, Ar-H), 7.03 (s, 1H, CH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 8.45 (d, J = 8.4 Hz, 2H, Ar-H) | 55.7, 55.9, 91.6, 113.2, 114.4, 115.3, 118.5, 124.8, 125.2, 129.6, 137.0, 144.3, 150.5, 151.0, 152.9, 159.3, 161.8, 170.1 |
Table 2: Example High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 2-(4-Chlorophenyl)-3-iodo-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | C₁₇H₁₆BrClN₃O | 392.0165 | 392.0138 | [8] |
| 5-((4-aminosulfonyl)phenylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidin-4-amine | C₂₀H₁₈N₄O₃S | 395.1172 | 395.1177 | |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | C₁₈H₁₉BrN₃O | 372.0711 | 372.0710 | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the typical protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures thereof). Vapor diffusion or slow cooling methods can also be employed.[1]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used to collect the diffraction data. The crystal is rotated in the X-ray beam to collect a complete dataset of reflection intensities at different orientations.[2][3]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.[3]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300, 400, or 600 MHz). Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[5][6]
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass analyzer (e.g., time-of-flight (TOF) or Orbitrap) is calibrated to ensure high mass accuracy.
-
Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition of the compound.
Visualizations
The following diagrams illustrate the experimental workflow of X-ray crystallography and a comparison of the information obtained from different analytical techniques.
Caption: Workflow for Single-Crystal X-ray Structure Analysis.
Caption: Comparison of Information from Different Analytical Techniques.
References
- 1. eas.org [eas.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo studies of 2,4-Dichlorofuro[2,3-D]pyrimidine based inhibitors
A Comparative Guide to Furo[2,3-d]pyrimidine-Based Inhibitors in Cancer Research
Furo[2,3-d]pyrimidine derivatives have emerged as a promising scaffold in the design of novel kinase inhibitors for cancer therapy. Their structural similarity to purines allows them to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. This guide provides a comparative analysis of two distinct classes of furo[2,3-d]pyrimidine-based inhibitors: PI3K/AKT dual inhibitors and chalcone-based anticancer agents, summarizing their in vitro and in vivo activities and detailing the experimental protocols used for their evaluation.
Part 1: Furo[2,3-d]pyrimidine Derivatives as PI3K/AKT Dual Inhibitors
A novel series of furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole moiety has been developed as potent dual inhibitors of the PI3K/AKT signaling pathway, a critical cascade often dysregulated in cancer. Compound 10b from this series has demonstrated significant therapeutic potential.[1][2]
Comparative In Vitro Activity
The inhibitory activity of compound 10b was evaluated against PI3Kα, PI3Kβ, and AKT kinases and compared with relevant controls. Furthermore, its anti-proliferative activity was assessed against a panel of human cancer cell lines.
Table 1: Kinase Inhibitory Activity of Compound 10b [1][2]
| Compound | Target | IC₅₀ (µM) |
| 10b | PI3Kα | 0.175 ± 0.007 |
| PI3Kβ | 0.071 ± 0.003 | |
| AKT | 0.411 ± 0.02 |
Table 2: Anti-proliferative Activity of Compound 10b (GI₅₀, µM) [1][2]
| Cancer Cell Line | GI₅₀ (µM) |
| Breast Cancer | |
| HS 578T | 1.51 |
| Colon Cancer | |
| HCT-116 | 0.91 |
| Ovarian Cancer | |
| OVCAR-3 | 1.93 |
| Leukemia | |
| K-562 | 2.32 |
GI₅₀: Concentration causing 50% growth inhibition.
Mechanism of Action
Compound 10b was found to induce cell cycle arrest at the G0-G1 phase in the HS 578T breast cancer cell line and trigger apoptosis.[1][2]
Signaling Pathway
The PI3K/AKT pathway is a key regulator of cell survival and proliferation. Its inhibition by compounds like 10b can lead to apoptosis and a reduction in tumor growth.
Caption: PI3K/AKT signaling pathway and points of inhibition by Compound 10b.
Part 2: Furo[2,3-d]pyrimidine-Based Chalcones as Anticancer Agents
A series of novel chalcones featuring a furo[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their anticancer properties. Among them, compounds 5d and 5e , which bear halogen substituents, have shown particularly potent anti-proliferative and cytotoxic activities.[3][4]
Comparative In Vitro Activity
The anti-proliferative activity of compounds 5d and 5e was initially screened against the NCI-60 panel of human cancer cell lines. Their cytotoxic effects were further compared to the standard chemotherapeutic agent doxorubicin in a doxorubicin-resistant breast cancer cell line (MCF-7-ADR).
Table 3: Anti-proliferative Activity of Furo[2,3-d]pyrimidine-Based Chalcones (Mean GI₅₀, µM) [3]
| Compound | NCI-59 Cell Line Panel Mean GI₅₀ (µM) |
| 5d | 2.41 |
| 5e | 1.23 |
Table 4: Cytotoxic Activity against Doxorubicin-Resistant MCF-7-ADR Cells (IC₅₀, µM) [3][4]
| Compound | IC₅₀ (µM) |
| 5d | 1.20 ± 0.21 |
| 5e | 1.90 ± 0.32 |
| Doxorubicin | 3.30 ± 0.18 |
In Vivo Antitumor Activity
Compound 5e was further evaluated in an in vivo anticancer assessment study and demonstrated results comparable to doxorubicin, highlighting its potential for further development.[3][4]
Experimental Workflow
The evaluation of these novel compounds typically follows a standardized workflow from initial screening to in vivo testing.
Caption: General experimental workflow for the evaluation of novel anticancer agents.
Experimental Protocols
In Vitro Kinase Inhibition Assay (PI3Kα/β and AKT)
The inhibitory activity of the test compounds against PI3Kα, PI3Kβ, and AKT1 is determined using commercially available kinase assay kits. The general principle involves an ATP-depletion assay that quantifies the amount of ATP remaining in the solution following the kinase reaction.
-
Procedure:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a kinase reaction buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
A detection reagent is added to stop the reaction and measure the remaining ATP. The signal is inversely proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
NCI-60 Human Tumor Cell Line Screen
This screening is performed by the National Cancer Institute (NCI) and involves two stages.[3][5]
-
Stage 1: Single-Dose Screening
-
Stage 2: Five-Dose Screening
-
Compounds showing significant growth inhibition in the single-dose screen are further evaluated at five different concentrations.[3][5]
-
This allows for the calculation of GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) values.[2]
-
In Vitro Cytotoxicity Assay against MCF-7-ADR Cells
The cytotoxicity of the compounds against the doxorubicin-resistant MCF-7 breast cancer cell line is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
MCF-7-ADR cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
-
In Vivo Antitumor Activity Assessment
The in vivo efficacy of promising compounds is often evaluated using a xenograft mouse model.
-
Procedure:
-
Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives the test compound (e.g., compound 5e ) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle. A positive control group may be treated with a standard drug like doxorubicin.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
Spectroscopic Scrutiny: A Comparative Guide to 2,4-Dichlorofuro[2,3-d]pyrimidine Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, isomers can exhibit vastly different biological activities and physical properties. This guide provides a comparative spectroscopic framework for the analysis of 2,4-dichlorofuro[2,3-d]pyrimidine and its structural isomers, offering insights into how spectroscopic techniques can be leveraged to differentiate and characterize these closely related molecules.
While a direct side-by-side comparison of experimental data is challenging due to the limited availability of public spectral data for all isomers, this guide outlines the expected spectroscopic characteristics based on their distinct molecular geometries. We will focus on the key differences anticipated in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Analysis
The key to differentiating isomers of this compound lies in the unique electronic and steric environment of the atoms within each molecule. The fusion of the furan and pyrimidine rings, along with the placement of the chlorine atoms, creates distinct spectroscopic fingerprints.
Table 1: Predicted Spectroscopic Data for this compound Isomers
| Spectroscopic Technique | This compound | 2,4-Dichlorofuro[3,2-d]pyrimidine | Key Differentiating Features |
| ¹H NMR | Two distinct signals for the furan protons. | Two distinct signals for the furan protons. | The chemical shifts of the furan protons will differ due to the varied electronic environment created by the proximity to the pyrimidine ring and chlorine atoms. |
| ¹³C NMR | Six distinct signals corresponding to the six carbon atoms. | Six distinct signals corresponding to the six carbon atoms. | The chemical shifts of the carbon atoms, particularly those at the ring junctions and those bearing chlorine atoms, will show significant differences. |
| IR Spectroscopy | Characteristic C-Cl, C=N, C=C, and C-O-C stretching and bending vibrations. | Characteristic C-Cl, C=N, C=C, and C-O-C stretching and bending vibrations. | The fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands reflecting the different vibrational modes of the isomeric structures. |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | Molecular ion peak (M⁺) and identical fragmentation pattern. | While the molecular weight is identical, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns are expected to be very similar. |
Note: The data presented in this table is predictive and based on the structural differences between the isomers. Actual experimental values may vary.
Experimental Protocols
Accurate spectroscopic analysis relies on standardized and meticulously executed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is suitable. For less volatile compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound isomers.
Caption: Workflow for the synthesis and spectroscopic comparison of isomers.
By following these protocols and understanding the principles of spectroscopic analysis, researchers can effectively distinguish between isomers of this compound, paving the way for a deeper understanding of their structure-activity relationships and facilitating the development of novel therapeutic agents.
Comparative Guide to the Synthetic Validation of 2,4-Dichlorofuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2,4-Dichlorofuro[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines a highly probable and validated synthetic pathway based on established chemical precedents for analogous heterocyclic systems. We further compare a traditional chlorination method with a more sustainable, modern alternative.
Introduction
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The 2,4-dichloro derivative serves as a versatile precursor for the synthesis of a wide range of analogues by selective substitution at the 2- and 4-positions. This guide details a proposed two-step synthesis starting from barbituric acid and ethyl bromoacetate to yield the furo[2,3-d]pyrimidine-2,4-dione precursor, followed by a comparative analysis of two chlorination methods to obtain the target molecule.
Proposed Synthetic Pathway
The most chemically sound approach to synthesizing this compound involves two key stages:
-
Synthesis of the Precursor: Formation of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Chlorination: Conversion of the dione precursor to the desired 2,4-dichloro product.
Below is a visual representation of this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Precursor)
This procedure is adapted from established methods for the synthesis of furo[2,3-d]pyrimidine-2,4-diones.
Methodology:
-
A mixture of barbituric acid (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in a suitable solvent such as ethanol is prepared.
-
A base, for example, sodium ethoxide (2.2 equivalents), is added portion-wise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux and maintained for a period of 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., 2N HCl) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Step 2: Chlorination of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
We present two alternative methods for the chlorination step for comparison.
Method A: Traditional Chlorination with Excess Phosphorus Oxychloride
This method is based on well-established procedures for the chlorination of analogous heterocyclic diols, such as those found in patents for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Methodology:
-
Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
A catalytic amount of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is added.
-
The mixture is heated to reflux (around 105-110 °C) and maintained for 2-4 hours, with monitoring by TLC or LC-MS.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or ice-water.
-
The aqueous mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Method B: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride
This is a more environmentally friendly and efficient method adapted from a published procedure for the chlorination of various hydroxy-azaheterocycles.
Methodology:
-
In a sealed pressure vessel, Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent), phosphorus oxychloride (2 equivalents, one for each hydroxyl group), and pyridine (2 equivalents) are combined.
-
The reactor is sealed and heated to 160 °C for 2 hours.
-
After cooling, the reactor is carefully opened in a fume hood, and the contents are quenched with cold water (approximately 0 °C).
-
The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.
Performance Comparison of Chlorination Methods
The following table summarizes the expected performance of the two chlorination methods based on data from analogous reactions.
| Parameter | Method A: Traditional (Excess POCl₃) | Method B: Solvent-Free (Equimolar POCl₃) |
| Reagent Stoichiometry | POCl₃ in large excess (5-10 eq.) | Equimolar POCl₃ (2 eq.) |
| Solvent | POCl₃ acts as both reagent and solvent | Solvent-free |
| Temperature | Reflux (105-110 °C) | 160 °C (in a sealed reactor) |
| Reaction Time | 2-4 hours | 2 hours |
| Yield | Generally good to high (70-90%) | Reported to be high (>80%) for similar substrates |
| Work-up | Requires quenching of large excess of POCl₃ | Simpler work-up with less hazardous waste |
| Environmental Impact | High, due to excess hazardous reagent | Low, aligns with green chemistry principles |
| Safety Considerations | Exothermic quenching of excess POCl₃ | Requires handling of a sealed pressure reactor |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from starting materials to the final product.
Caption: Logical flow of the synthetic route.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the formation of the furo[2,3-d]pyrimidine-2,4-dione precursor followed by chlorination. While the traditional chlorination method using excess phosphorus oxychloride is effective, the solvent-free approach with equimolar POCl₃ presents a compelling alternative that is more efficient, environmentally friendly, and safer on a larger scale. The choice of method will depend on the specific laboratory capabilities and scale of the synthesis. For researchers in drug development, the solvent-free method is highly recommended for its alignment with modern, sustainable chemical practices.
comparative analysis of 2,4-Dichlorofuro[2,3-D]pyrimidine with commercial drugs
A Comparative Analysis of 2,4-Dichlorofuro[2,3-d]pyrimidine Derivatives with Commercial Kinase Inhibitors
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its fused heterocyclic structure is a key building block for molecules targeting critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways. This guide provides a comparative analysis of derivatives of this compound with established commercial drugs targeting these pathways, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the potential of this chemical scaffold in oncology drug discovery.
Comparative Analysis of Kinase Inhibitory Activity
While direct comparative data for this compound is limited, studies on its derivatives demonstrate potent inhibitory activity against key cancer targets. Below is a summary of the performance of representative furo[2,3-d]pyrimidine derivatives compared to commercial PI3K and EGFR inhibitors.
Table 1: Comparison of a Furo[2,3-d]pyrimidine Derivative with Commercial PI3K/AKT Inhibitors
| Compound/Drug | Target | IC50 (µM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Furo[2,3-d]pyrimidine Derivative 10b [1][2] | PI3Kα | 0.175 ± 0.007 | HS 578T (Breast Cancer) | 1.51 |
| PI3Kβ | 0.071 ± 0.003 | |||
| AKT | 0.411 ± 0.02 | |||
| Alpelisib (Piqray) | PI3Kα | 0.005 | - | - |
| Idelalisib (Zydelig) | PI3Kδ | 0.0025 | - | - |
Note: Data for commercial drugs are representative values from public sources for comparison purposes.
Table 2: Comparison of a Furo[2,3-d]pyrimidine Derivative with a Commercial EGFR Inhibitor
| Compound/Drug | Target | IC50 (µM) | Cell Line | Selectivity |
| Furo[2,3-d]pyrimidine Derivative 3f [3] | EGFR | 0.121 ± 0.004 | T-47D (Breast Cancer) | More selective towards cancer cells over normal breast cells (MCF10a) |
| Erlotinib (Tarceva) [3] | EGFR | Comparable to Derivative 3f | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant human kinases (PI3Kα, PI3Kβ, AKT, EGFR)
-
Kinase substrate (e.g., ATP)
-
Test compounds (furo[2,3-d]pyrimidine derivatives and commercial inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The kinase, substrate, and assay buffer are added to the wells of a 384-well plate.
-
The test compound dilutions are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent.
-
Luminescence is read using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (Antiproliferative) Assay
This assay measures the ability of a compound to inhibit cell growth and determine its concentration that inhibits 50% of cell growth (GI50).
Protocol (MTT Assay):
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HS 578T, T-47D)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS solution)
-
96-well plates
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The GI50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Its aberrant activation is a common feature in many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[7][8] Dysregulation of this pathway is frequently observed in various cancers.
Caption: Simplified EGFR signaling pathway (MAPK branch).
Experimental Workflow for Kinase Inhibitor Evaluation
This workflow outlines the general process for identifying and characterizing novel kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Specificity of 2,4-Dichlorofuro[2,3-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichlorofuro[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Its structural similarity to adenine allows it to compete for the ATP-binding site of numerous kinases, making it a versatile starting point for the development of targeted therapies. This guide provides a comparative assessment of the target specificity of various this compound derivatives, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The inhibitory activity of this compound derivatives has been evaluated against several key kinases implicated in cancer and other diseases. The following tables summarize the available quantitative data (IC50 values), offering a comparative overview of their potency and selectivity. It is important to note that these data are compiled from various studies and experimental conditions may differ.
Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against PI3K/AKT Pathway Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (GI50 µM) | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 | Breast (HS 578T): 1.51 | [1] |
| PI3Kβ | 0.071 ± 0.003 | [1] | ||
| AKT | 0.411 ± 0.02 | [1] | ||
| 3a | Akt1 | 24 | - | [2] |
Table 2: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (GI50/IC50 µM) | Reference |
| 3f | EGFR | 0.121 ± 0.004 | Breast (T-47D): Not specified | [3] |
| 4c | VEGFR-2 | 0.0571 | - | [4] |
| 7b | VEGFR-2 | 0.0425 | Lung (A549): 6.66, Colon (HT-29): 8.51 | [4] |
| 7c | VEGFR-2 | 0.0525 | - | [4] |
Table 3: Inhibitory Activity of Structurally Related Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (IC50 µM) | Reference |
| 12i | EGFR (mutant) | 0.21 | Lung (HCC827): Significantly lower than normal cells | [5] |
| EGFR (wild-type) | 22 | [5] | ||
| 5k | EGFR | 79 | - | [6] |
| Her2 | 40 | [6] | ||
| VEGFR2 | 136 | [6] | ||
| CDK2 | Not specified | HepG2: Induces apoptosis | [7] | |
| 6f, 6l, 6n | EGFR, Her2, VEGFR-2, CDK2 | Similar to sunitinib | HepG2: Induces apoptosis | [8] |
Signaling Pathways
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target.
References
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,4-Dichlorofuro[2,3-d]pyrimidine: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 2,4-Dichlorofuro[2,3-d]pyrimidine based on safety data sheets for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, all personnel handling this chemical should treat it with the utmost caution and adhere to the most stringent safety protocols applicable to chlorinated heterocyclic compounds. All procedures must be conducted in compliance with local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Prior to handling or disposal, it is crucial to understand the potential hazards associated with this compound. Based on analogous compounds such as 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, this substance should be considered hazardous.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of this compound and its contaminated materials must wear appropriate PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) and clothing.[4] A lab coat is mandatory. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols may be generated.[5] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Decontamination: Wash hands and any exposed skin thoroughly after cleanup.
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound and grossly contaminated materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof container suitable for halogenated organic waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
Step 2: Interim Storage
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area or central hazardous waste storage facility.
-
The storage area must be cool, dry, and well-ventilated.[2]
-
Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents.[2][5]
Step 3: Final Disposal
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
It is recommended to dispose of this chemical through a licensed professional waste disposal service.[1][2][5] The preferred method is typically high-temperature incineration at an approved facility.
-
Provide the disposal company with a complete and accurate waste profile, including the Safety Data Sheet for a similar compound if a specific one is unavailable.
-
Maintain all records of waste generation, storage, and disposal as required by institutional and regulatory bodies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
